Technical Documentation Center

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose

Core Science & Biosynthesis

Foundational

Technical Monograph: 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose

CAS Number: 64913-16-2 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference) Executive Summary 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose (Ac4Fuc) is a peracetylated derivative of L-fucose (6-deoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 64913-16-2 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)

Executive Summary

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose (Ac4Fuc) is a peracetylated derivative of L-fucose (6-deoxy-L-galactose). It serves two critical functions in modern glycoscience:

  • Chemical Synthesis: As a stable, protected precursor for generating fucosyl donors (glycosyl halides, thioglycosides) used in the synthesis of complex oligosaccharides (e.g., Lewis antigens, HMOs).

  • Metabolic Glycoengineering (MGE): As a membrane-permeable "Trojan horse" substrate. It passively diffuses into cells, is deacetylated by cytosolic esterases, and enters the fucose salvage pathway to be incorporated into cell-surface glycoconjugates.

This guide details the synthesis, validation, and application of Ac4Fuc, focusing on its role in modulating cellular glycosylation.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

ParameterSpecification
IUPAC Name [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Common Name Peracetylated L-Fucose; 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose
CAS Number 64913-16-2
Molecular Formula C₁₄H₂₀O₉
Molecular Weight 332.30 g/mol
Stereochemistry Alpha (α) anomer (L-configuration)
Appearance White crystalline solid
Melting Point 90–95 °C
Solubility Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water

Synthetic Production Protocol

The synthesis of Ac4Fuc utilizes the thermodynamic stability of the α-anomer (anomeric effect) under acidic acetylation conditions.

Reagents
  • Substrate: L-Fucose (High Purity >99%)

  • Reagent: Acetic Anhydride (Ac₂O)

  • Solvent/Catalyst: Pyridine (Anhydrous)[1]

  • Quench: Crushed Ice/Water

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve L-fucose (1.0 eq) in anhydrous pyridine (10 mL per gram of sugar).

  • Acetylation: Cool the solution to 0°C (ice bath). Add acetic anhydride (5.0 eq) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 1:1).[1] The polar starting material (Rf = 0) should disappear, replaced by a high-Rf spot (Rf ~0.6).

  • Quench: Pour the reaction mixture into a slurry of crushed ice and water (10x volume) to hydrolyze excess anhydride. Stir for 30 minutes.

  • Extraction: Extract the aqueous phase 3x with Dichloromethane (DCM).

  • Wash: Wash combined organic layers sequentially with:

    • 1M HCl (to remove pyridine)

    • Saturated NaHCO₃ (to neutralize acid)

    • Brine

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (Hexane/EtOAc) to isolate the pure α-anomer.

Synthesis Workflow Diagram

SynthesisWorkflow Start L-Fucose (Starting Material) React Acetylation (Ac2O / Pyridine, 0°C -> RT) Start->React Dissolution Quench Quench (Ice Water) React->Quench 12-18h Stir Workup Extraction & Wash (DCM / HCl / NaHCO3) Quench->Workup Hydrolysis Product 1,2,3,4-Tetra-O-acetyl- alpha-L-fucopyranose (Crystalline Solid) Workup->Product Cryst. / Drying

Figure 1: Chemical synthesis workflow for converting L-fucose to its peracetylated alpha-anomer.

Application: Metabolic Glycoengineering (MGE)

This is the primary application for drug development professionals. Ac4Fuc acts as a metabolic probe to bypass the rate-limiting de novo synthesis pathway.

Mechanism of Action

Natural L-fucose is hydrophilic and requires active transport. Ac4Fuc, being lipophilic, diffuses passively across the plasma membrane. Once intracellular, non-specific esterases cleave the acetyl groups, releasing free L-fucose. This substrate is then "salvaged" by Fucokinase (Fuk) and converted to GDP-Fucose, the universal donor for Fucosyltransferases (FUTs) in the Golgi.

Experimental Protocol: Cell Labeling
  • Stock Solution: Dissolve Ac4Fuc in DMSO to 100 mM (Store at -20°C).

  • Cell Culture: Seed CHO or HEK293 cells in appropriate media.

  • Treatment: Supplement media with Ac4Fuc (Concentration: 25–100 µM).

    • Note: Concentrations >200 µM may inhibit cell growth due to acetate load.

  • Incubation: Incubate for 48–72 hours.

  • Analysis: Harvest cells and analyze surface fucosylation via Lectin Blotting (AAL lectin) or Mass Spectrometry.

The Fucose Salvage Pathway

SalvagePathway cluster_extra Extracellular Space cluster_cyto Cytosol cluster_golgi Golgi Apparatus Ac4Fuc_Ex Ac4Fuc (Exogenous) Ac4Fuc_In Ac4Fuc (Intracellular) Ac4Fuc_Ex->Ac4Fuc_In Passive Diffusion Fucose L-Fucose Ac4Fuc_In->Fucose Deacetylation Fuc1P Fucose-1-Phosphate Fucose->Fuc1P Phosphorylation GDPFuc GDP-Fucose Fuc1P->GDPFuc Activation Glycan Fucosylated Glycan (Cell Surface) GDPFuc->Glycan Transport & Transfer Esterase Esterases Esterase->Ac4Fuc_In Fuk Fucokinase (Fuk) Fuk->Fucose PP GDP-Fucose Pyrophosphorylase PP->Fuc1P FUT Fucosyltransferases (FUTs) FUT->GDPFuc

Figure 2: The metabolic salvage pathway utilized by Ac4Fuc to modulate cell-surface glycosylation.

Quality Control & Validation

To ensure the integrity of the material before use in biological assays, Nuclear Magnetic Resonance (NMR) is the gold standard for validation.

Diagnostic NMR Signals (CDCl₃, 400 MHz)

The α-anomer is distinguished by the specific chemical shift and coupling constant of the anomeric proton (H-1).

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J)Interpretation
H-1 6.34 Doublet (d)J ≈ 3.0 Hz Diagnostic for α-anomer
H-2, H-3, H-4 5.30 – 5.40Multiplet-Ring protons (deshielded by acetates)
H-5 4.45Quartet-Ring proton
H-6 (Methyl) 1.15Doublet (d)J ≈ 6.5 HzFucose methyl group
Acetates 2.00 – 2.204 Singlets-4x Acetyl groups (CH₃)

Note: If H-1 appears as a doublet with J ≈ 8.0 Hz around 5.8 ppm, the sample contains the β-anomer.

Handling and Stability

  • Storage: Store at +2°C to +8°C. Keep desiccated.

  • Stability: Stable for >2 years if protected from moisture. Hydrolyzes slowly in aqueous media; prepare fresh stock solutions in DMSO for biological assays.

  • Safety: Combustible solid.[2] Standard PPE (gloves, goggles) required.

References

  • PubChem. (n.d.). 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose (CID 11088873).[3] National Library of Medicine.[3] Retrieved from [Link][3]

  • Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. Retrieved from [Link]

  • Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371–12376. (Demonstrates the utility of fucose analogs). Retrieved from [Link]

Sources

Exploratory

Analytical Assurance in Glycochemistry: Structure Elucidation of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose

[1] Executive Summary: The Strategic Value of L-Fucose Derivatives In the realm of glycomimetics and oligonucleotide synthesis, 1,2,3,4-Tetra-O-acetyl- -L-fucopyranose (hereafter Ac4-L-Fuc ) serves as a critical syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Value of L-Fucose Derivatives

In the realm of glycomimetics and oligonucleotide synthesis, 1,2,3,4-Tetra-O-acetyl-


-L-fucopyranose  (hereafter Ac4-L-Fuc ) serves as a critical synthetic intermediate.[1] It functions as a protected donor for fucosylation—a pivotal modification in cell-cell recognition, immune response modulation (e.g., Selectin binding), and the synthesis of Human Milk Oligosaccharides (HMOs).[2]

The structural integrity of this precursor is non-negotiable. Anomeric purity (


 vs. 

) dictates the stereochemical outcome of subsequent glycosylation reactions.[3] This guide provides an authoritative protocol for the structural elucidation of Ac4-L-Fuc, grounding experimental data in the fundamental principles of carbohydrate stereochemistry.

Synthetic Context & Isolation Logic

To understand the impurities and isomers encountered during analysis, one must understand the origin of the molecule.

  • Synthesis: L-Fucose is typically peracetylated using acetic anhydride (

    
    ) and pyridine.
    
  • The Thermodynamic Trap: L-Fucose adopts the

    
     chair conformation. In this conformation, the 
    
    
    
    -anomer places the anomeric oxygen in the axial position.
  • The Anomeric Effect: Contrary to steric intuition, electronegative substituents at C1 prefer the axial orientation due to the stabilization of the

    
     antibonding orbital by the ring oxygen's lone pair.
    
  • Outcome: The reaction thermodynamically favors the

    
    -anomer, but traces of the 
    
    
    
    -anomer (equatorial C1-OAc) often persist, requiring rigorous purification (crystallization from EtOH or column chromatography) and subsequent analytical discrimination.[2]
Visualization: The Isolation Workflow

IsolationLogic cluster_impurities Common Impurities Synt Crude Reaction Mixture (L-Fucose + Ac2O/Py) Equil Thermodynamic Equilibration (Anomeric Effect favors α) Synt->Equil Workup Aqueous Workup (Remove Pyridine/Salts) Equil->Workup Pur Recrystallization/Flash Chrom. (Removal of β-anomer) Workup->Pur Beta β-Anomer (<5%) Workup->Beta Furan Furanose forms Workup->Furan Target Pure α-L-Fuc-Ac4 (Target) Pur->Target

Caption: Synthesis and purification logic flow designed to maximize α-anomer recovery.

Structural Elucidation: The Analytical Trinity

We employ a "Triangulation Strategy" to confirm identity: NMR Spectroscopy (connectivity & geometry), Mass Spectrometry (mass integrity), and Polarimetry (chiral identification).[2]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive proof of structure lies in the coupling constants (


) of the pyranose ring protons.[4]
1. Stereochemical Geometry (The

Chair)

L-Fucose is 6-deoxy-L-galactose.[2] In its stable


 conformation:
  • H1 (Anomeric): Equatorial (in

    
    -anomer).
    
  • H2: Axial.[2]

  • H3: Axial.[2]

  • H4: Equatorial (Galacto-configuration).

  • H5: Axial.[2]

  • CH3 (C6): Equatorial.[2]

2. 1H NMR Diagnostics (400 MHz, CDCl3)

The critical distinction between


 and 

anomers rests on the

coupling.[2][4]
  • 
    -Anomer (Target):  H1 is equatorial; H2 is axial. The relationship is gauche.
    
    • Observed

      
      : 3.0 – 4.0 Hz  (Small).[2]
      
  • 
    -Anomer (Impurity):  H1 is axial; H2 is axial.[2] The relationship is trans-diaxial.
    
    • Observed

      
      : ~8.0 Hz  (Large).[2]
      

Table 1: Key 1H NMR Signals for 1,2,3,4-Tetra-O-acetyl-


-L-fucopyranose 
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Assignment
H-1 6.34 Doublet (d)

Anomeric

-H (Equatorial)
H-2 5.33dd

Axial Ring Proton
H-3 5.30dd

Axial Ring Proton
H-4 5.36Multiplet/br dSmall couplingsEquatorial Ring Proton
H-5 4.28Quartet (q)

Axial Ring Proton (Coupled to CH3)
H-6 1.16Doublet (d)

Methyl Group (Characteristic of Fucose)
Ac-CH3 2.00 - 2.204 x Singlets-4 Acetyl Protecting Groups

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and temperature.[2]
3. 13C NMR Diagnostics
  • C1 (Anomeric):

    
    89.6 ppm.[2] (Note: 
    
    
    
    -anomers typically resonate further downfield, >92 ppm).[2]
  • C6 (Methyl):

    
    15.9 ppm.[2] Unique to deoxy sugars.[2]
    
  • Carbonyls (C=O): Four distinct signals

    
    169-171 ppm.[2]
    
B. Optical Rotation (Chiral Identity)

NMR cannot distinguish between Enantiomers (D vs L).[2] Polarimetry is required to confirm the L-configuration .

  • Standard: 1,2,3,4-Tetra-O-acetyl-

    
    -L-fucopyranose.[2][1][5][6][7]
    
  • Specific Rotation

    
    : -115° to -120°  (c=1.0, CHCl3) [1].[2]
    
  • Interpretation: A positive rotation would indicate the D-enantiomer or significant

    
    -anomer contamination (which has different rotation values).[2]
    
C. Mass Spectrometry[1][4][10]
  • Ionization Mode: ESI (+)

  • Target Ion: [M+Na]+ (Sodium Adduct).[2]

  • Calculation:

    • Formula:

      
      [2][5][6]
      
    • Exact Mass: 332.11[2]

    • [M+Na]+: 355.10 m/z [2]

Experimental Protocol: The Validation Workflow

This protocol ensures that the material used in downstream applications is chemically and stereochemically pure.

Step 1: Sample Preparation
  • Dissolve 10 mg of the solid analyte in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.

  • Ensure complete dissolution; filter if turbidity persists (indicates inorganic salts).[2]

Step 2: NMR Acquisition Parameters[1]
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 16 (sufficient for >10 mg).[2]

  • D1 (Relaxation Delay): 1.0 - 2.0 sec.[2]

  • Temperature: 298 K (25°C).[2]

Step 3: Data Processing & Decision Matrix

Analyze the H1 signal at


6.34 ppm.
  • PASS: Doublet,

    
     Hz.[2]
    
  • FAIL (Wrong Anomer): Doublet,

    
     Hz (
    
    
    
    -anomer).
  • FAIL (Hydrolysis): Appearance of signals at

    
    5.2 ppm (hemiacetal, loss of Acetyl group).
    
Step 4: Optical Rotation[1]
  • Prepare a solution of c = 1.0 (10 mg/mL) in HPLC-grade Chloroform.[2]

  • Zero the polarimeter with pure solvent.

  • Measure at 20°C (Na D-line, 589 nm).

  • Acceptance Criteria: -112° to -124°.

Visualizing the Decision Tree

ValidationLogic Sample Isolated Sample NMR 1H NMR (CDCl3) Check H1 region Sample->NMR CheckJ Coupling Constant (J1,2) NMR->CheckJ CheckPol Polarimetry ([α]D) CheckJ->CheckPol J = 3-4 Hz FailBeta FAIL: β-Anomer (J ~8.0Hz) CheckJ->FailBeta J > 7 Hz PassAlpha PASS: α-L-Fuc (J ~3.5Hz, neg rotation) CheckPol->PassAlpha -118° FailEnant FAIL: D-Enantiomer (Positive Rotation) CheckPol->FailEnant +118°

Caption: QC decision tree for validating stereochemical purity.

References

  • PubChem. "Compound Summary: 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose (CID 11088873)."[2][6] National Library of Medicine. [Link][2]

  • Kovac, P. "Synthesis of 1,2,3,4-tetra-O-acetyl-6-O-bromoacetyl-beta-D-galactopyranose."[2][8] Carbohydrate Research, 1985.[2][8] (Foundational reference for galacto-config couplings). [Link]

Sources

Foundational

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose NMR spectral data

The following technical guide details the structural characterization, synthesis, and spectral analysis of 1,2,3,4-Tetra-O-acetyl- -L-fucopyranose , a critical intermediate in glycomimetic drug development and oligosacch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and spectral analysis of 1,2,3,4-Tetra-O-acetyl-


-L-fucopyranose , a critical intermediate in glycomimetic drug development and oligosaccharide synthesis.

Technical Guide: 1,2,3,4-Tetra-O-acetyl- -L-fucopyranose

NMR Spectral Data, Synthesis, and Structural Validation

Executive Summary

1,2,3,4-Tetra-O-acetyl-


-L-fucopyranose  (CAS: 64913-16-2) serves as the primary glycosyl donor precursor for introducing L-fucose moieties into biologically active glycans (e.g., Human Milk Oligosaccharides, Lewis antigens).[1] Its utility relies on the precise stereochemical control of the anomeric center. This guide provides a self-validating spectral library and synthesis protocol, emphasizing the distinction between the thermodynamic 

-anomer and the kinetic

-anomer using Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Analysis & Stereochemistry

To interpret the NMR data correctly, one must understand the conformational behavior of L-fucose derivatives. Unlike D-glucose, which adopts a


 chair, L-fucose prefers the 

chair conformation
.
  • Configuration: L-galacto-configuration (6-deoxy-L-galactose).

  • Conformation (

    
    ): 
    
    • H-2, H-3, H-5: Axial orientations.

    • H-4: Equatorial orientation.

    • 
      -Anomer:  The acetoxy group at C-1 is axial  (stabilized by the anomeric effect). Consequently, the anomeric proton (H-1 ) is equatorial .
      
    • 
      -Anomer:  The acetoxy group at C-1 is equatorial . The anomeric proton (H-1 ) is axial .
      
Stereochemical Logic Diagram

The following diagram illustrates the relationship between the synthesis conditions and the resulting stereochemical outcome, governed by the anomeric effect.

FucoseStereochemistry L_Fucose L-Fucose (Starting Material) (Mutarotating Mixture) Ac2O_Py Reagents: Ac2O / Pyridine (0°C to RT) L_Fucose->Ac2O_Py Kinetic Kinetic Phase (Fast Reaction) Ac2O_Py->Kinetic Beta_Prod Beta-Anomer (Kinetic) (C1-OAc Equatorial) Less Stable Kinetic->Beta_Prod Initial Product Thermo Thermodynamic Phase (Equilibration) Alpha_Prod Alpha-Anomer (Thermodynamic) (C1-OAc Axial) Stabilized by Anomeric Effect Thermo->Alpha_Prod Major Product (Final Equilibrium) Beta_Prod->Thermo Anomerization (via Acyloxonium)

Figure 1: Reaction pathway illustrating the thermodynamic preference for the


-anomer due to the anomeric effect in L-fucose derivatives.
Synthesis Protocol

This protocol is designed to maximize the yield of the


-anomer.

Reagents: L-Fucose (>98%), Acetic Anhydride (Ac


O), Pyridine (anhydrous), Dichloromethane (DCM).
  • Preparation: Suspend L-Fucose (1.0 eq) in anhydrous Pyridine (10.0 eq) at 0°C under an inert atmosphere (N

    
    ).
    
  • Acetylation: Dropwise add Acetic Anhydride (5.0 eq) over 20 minutes.

    • Note: Exothermic reaction. Maintain temp < 5°C to prevent degradation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: TLC (Hexane:EtOAc 1:1) should show complete consumption of polar starting material (

      
      ) and appearance of a major spot (
      
      
      
      ).
  • Workup: Dilute with DCM. Wash successively with:

    • Ice-cold 1M HCl (to remove Pyridine).

    • Saturated NaHCO

      
       (to remove excess Ac
      
      
      
      O/AcOH).
    • Brine.[2]

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 3:1) to isolate the pure
    
    
    -anomer.
NMR Spectral Library

The following data represents the purified 1,2,3,4-Tetra-O-acetyl-


-L-fucopyranose  in CDCl

at 298 K.

H NMR Data (400/500 MHz, CDCl

)

Diagnostic Feature: The small coupling constant of H-1 confirms the equatorial-axial relationship (gauche) characteristic of the


-anomer.
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-1 6.34 d 3.5 Anomeric (eq).[3] Diagnostic for

.
H-2 5.34dd10.5, 3.5Axial. Large

(trans-diaxial).
H-3 5.31dd10.5, 3.4Axial. Large

.
H-4 5.28d (br)3.4, <1Equatorial. Small

(gauche).
H-5 4.27q (dq)6.5, <1Axial. Coupled to H-6 methyl.[4]
H-6 1.16d6.5Methyl group.
OAc 2.18, 2.15, 2.02, 2.00s (4x)-Acetyl methyls.

C NMR Data (100/125 MHz, CDCl

)
PositionShift (

, ppm)
TypeAssignment Logic
C=O 170.6, 170.4, 170.0, 169.6CqAcetyl carbonyls.
C-1 89.6 CHAnomeric carbon.
C-2 67.4CHRing carbon.
C-3 66.8CHRing carbon.
C-4 70.0CHRing carbon.
C-5 66.2CHRing carbon.
C-6 15.9CH

Fucose methyl.
OAc-CH

20.9 - 20.6CH

Acetyl methyls.
Diagnostic Interpretation & Troubleshooting

The primary challenge in this synthesis is distinguishing the


-anomer from the 

-anomer or hydrolysis byproducts.
Anomer Differentiation Workflow

Use the coupling constant (


) of the anomeric proton as the definitive filter.

NMR_Diagnosis Spectrum Acquire 1H NMR (CDCl3) Check_H1 Inspect H-1 Region (5.5 - 6.5 ppm) Spectrum->Check_H1 Alpha Doublet at ~6.34 ppm J = 3.0 - 4.0 Hz Check_H1->Alpha Downfield Shift Beta Doublet at ~5.70 ppm J = 8.0 Hz Check_H1->Beta Upfield Shift Result_Alpha CONFIRMED: Alpha-Anomer (Equatorial H-1) Alpha->Result_Alpha Result_Beta IMPURITY: Beta-Anomer (Axial H-1) Beta->Result_Beta

Figure 2: Decision tree for assigning anomeric configuration based on H-1 coupling constants.

Common Impurities[5]
  • 
    -Anomer:  If 
    
    
    
    Hz is observed, the reaction may have been stopped too early (kinetic control) or the workup conditions caused equilibration.
  • 2,3,4-Tri-O-acetyl-L-fucose: Presence of a broad singlet (OH) or shifting of ring protons upfield indicates incomplete acetylation or hydrolysis.

  • Migration: Acetyl group migration (1

    
     2) is rare in the tetraacetate but common in hemiacetals. Ensure the sample is stored in a desiccator.
    
References
  • Sigma-Aldrich. 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose Product Specification. Retrieved from

  • Synthose. 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose Spectral Data. Retrieved from

  • Flowers, H. M. (1983). Synthesis of oligosaccharides of L-fucose containing

    
    - and 
    
    
    
    -anomeric configurations. Carbohydrate Research, 119, 75-84.
  • Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Exploratory

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose as a research tool

Technical Guide: 1,2,3,4-Tetra-O-acetyl- -L-fucopyranose (TAF) High-Efficiency Metabolic Donor & Synthetic Scaffold Executive Summary 1,2,3,4-Tetra-O-acetyl- -L-fucopyranose (TAF) represents a critical "Trojan horse" rea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1,2,3,4-Tetra-O-acetyl- -L-fucopyranose (TAF)

High-Efficiency Metabolic Donor & Synthetic Scaffold

Executive Summary

1,2,3,4-Tetra-O-acetyl-


-L-fucopyranose (TAF) represents a critical "Trojan horse" reagent in glycobiology.[1] Unlike free fucose, which relies on saturable and often rate-limiting active transport (SLC transporters), TAF utilizes its lipophilic peracetylated shell to passively diffuse across cell membranes. Once cytosolic, non-specific esterases cleave the acetate groups, trapping the native fucose intracellularly and shunting it directly into the salvage pathway.

This guide details the utility of TAF as both a metabolic engineering tool —to maximize fucosylation occupancy in recombinant therapeutics—and a versatile glycosyl donor in synthetic carbohydrate chemistry.

Part 1: Chemical Identity & Properties

Before experimental application, verify the physicochemical parameters of your reagent. TAF is moisture-sensitive and prone to anomerization if mishandled in solution.

ParameterSpecification
IUPAC Name [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
CAS Number 64913-16-2
Molecular Weight 332.30 g/mol
Formula C₁₄H₂₀O₉
Solubility Soluble in DMSO (>30 mg/mL), DMF, Ethanol.[2][3] Insoluble in water.[4]
Stability Stable at -20°C (desiccated).[3][5][6] Hydrolyzes in aqueous media pH > 7.5.
Anomeric Form

-L-fucopyranose (dominant thermodynamic product)

Part 2: Mechanism of Action (The Salvage Pathway)

The primary utility of TAF in cell biology is its ability to bypass the rate-limiting plasma membrane transporter (SLC35C1/FUT transporter dependency at the entry step).

The "Fucose Trap" Mechanism
  • Passive Diffusion: The hydrophobic acetate groups allow TAF to cross the lipid bilayer independent of transporters.

  • Intracellular Trapping: Cytosolic esterases rapidly deacetylate TAF. The resulting free fucose is highly polar and cannot diffuse back out ("The Trap").

  • Salvage Pathway Entry: Free fucose is phosphorylated by Fucokinase (FUK) and converted to GDP-Fucose, the essential substrate for Golgi-resident Fucosyltransferases (FUTs).

FucoseSalvage cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus TAF_Ext Tetra-Ac-Fucose (TAF) TAF_Int Tetra-Ac-Fucose TAF_Ext->TAF_Int Passive Diffusion Fuc_Ext Free Fucose Fuc_Int Free Fucose Fuc_Ext->Fuc_Int SLC Transporter (Rate Limiting) TAF_Int->Fuc_Int Esterases (Deacetylation) Fuc1P Fucose-1-P Fuc_Int->Fuc1P Fucokinase GDP_Fuc GDP-Fucose Fuc1P->GDP_Fuc PPase GDP_Fuc_Golgi GDP-Fucose GDP_Fuc->GDP_Fuc_Golgi SLC35C1 Transport Glycan Fucosylated Glycoconjugate GDP_Fuc_Golgi->Glycan Fucosyltransferases (FUTs)

Figure 1: The metabolic bypass mechanism. TAF (Blue) enters passively, bypassing the surface transporter bottleneck, and feeds the salvage pathway (Green/Red).

Part 3: Application I - Metabolic Glyco-Engineering

Objective: Maximize core or terminal fucosylation of recombinant proteins (e.g., mAbs, Erythropoietin) in CHO or HEK293 cells.

Why use TAF? High-density cell cultures often deplete endogenous fucose, leading to heterogeneity in glycosylation. TAF supplementation ensures the GDP-Fucose pool remains saturated.

Protocol: High-Efficiency Fucose Loading

Reagents:

  • TAF Stock Solution (100 mM in anhydrous DMSO).

  • Cell Culture Media (e.g., CHO-S-SFM).

Workflow:

  • Stock Preparation: Dissolve 33.2 mg of TAF in 1 mL anhydrous DMSO. Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

  • Seeding: Seed cells at

    
     cells/mL in exponential growth phase.
    
  • Supplementation:

    • Add TAF stock to the culture to a final concentration of 50–200 µM .

    • Critical Control: Include a vehicle control (DMSO only, <0.5% v/v) to rule out solvent toxicity.

  • Incubation: Incubate for 48–72 hours.

    • Scientist's Note: Do not exceed 72 hours without refreshing media. The release of acetate groups acidifies the cytosol and media. If pH drops, cell viability will plummet.

  • Harvest & Analysis:

    • Pellet cells/supernatant.

    • Analyze glycan profile via LC-MS (released glycans) or Lectin Blot (AAL lectin).

Troubleshooting TAF Loading:

  • Low Viability? The deacetylation releases 4 molar equivalents of acetate. This can overwhelm the cell's buffering capacity. Solution: Reduce concentration to 50 µM or supplement media with 10-20 mM HEPES.

  • No Incorporation? Verify esterase activity. Some specialized cell lines lack robust non-specific esterases. In these cases, free fucose (at higher concentrations, 1-5 mM) may be required.

Part 4: Application II - Synthetic Chemistry (Glycosyl Donor)

Objective: Use TAF as a protected building block for synthesizing Lewis antigens (e.g., Le


, Le

) or H-antigens.

Chemical Strategy: TAF is a "armed" donor precursor. The anomeric acetate is a good leaving group but often requires activation or conversion to a more reactive species (halide or thioglycoside) for stereoselective coupling.

Synthesis Workflow: Conversion to Glycosyl Bromide

To use TAF in Koenigs-Knorr type glycosylations:

  • Starting Material: 1,2,3,4-Tetra-O-acetyl-

    
    -L-fucopyranose (TAF).[1][7][8][9]
    
  • Reagent: 33% HBr in Acetic Acid.

  • Reaction:

    • Dissolve TAF in DCM (dry).

    • Add HBr/AcOH at 0°C.

    • Stir 1-2 hours at RT.

    • Mechanism:[4][7][10] The anomeric acetate is selectively displaced by bromide.

  • Workup: Pour into ice water, extract with DCM, wash with NaHCO₃ (neutralize acid).

  • Product: 2,3,4-Tri-O-acetyl-

    
    -L-fucopyranosyl bromide (Acetobromo-L-fucose).
    
    • Use: React immediately with an acceptor (alcohol) using Silver Triflate (AgOTf) or Mercury salts to form the glycosidic bond.

References

  • Bertozzi, C. R., et al. (1998). "Metabolic oligosaccharide engineering: a new strategy to monitor cell surface glycosylation." Science. Link(Establishes the paradigm of peracetylated sugar feeding).

  • Becker, D. J., & Lowe, J. B. (2003).[3] "Fucose: biosynthesis and biological function in mammals."[3] Glycobiology. Link(Defines the salvage pathway mechanisms).

  • Cayman Chemical. (2024). "1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose Product Data Sheet." Link(Source for physicochemical stability and solubility data).

  • Wong, C. H., et al. (1995). "Enzymatic and Chemical Synthesis of Lewis X and Sialyl Lewis X." Journal of the American Chemical Society. Link(Demonstrates utility of acetylated fucose derivatives in synthesis).

Sources

Foundational

Fundamental Research on Acetylated Monosaccharides: A Technical Guide to Metabolic Oligosaccharide Engineering (MOE)

Executive Summary This guide addresses the fundamental application of per-O-acetylated monosaccharides in Metabolic Oligosaccharide Engineering (MOE). While native monosaccharides are polar and membrane-impermeable, per-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the fundamental application of per-O-acetylated monosaccharides in Metabolic Oligosaccharide Engineering (MOE). While native monosaccharides are polar and membrane-impermeable, per-O-acetylated analogs (e.g., Ac₄ManNAz, Ac₄GalNAc) utilize a "Trojan Horse" strategy to bypass active transport requirements. By masking hydroxyl groups with hydrophobic acetyl esters, these compounds passively diffuse across the plasma membrane, where they are deacetylated by cytosolic esterases and shunted into glycan biosynthetic pathways.[1]

This document provides a rigorous, field-validated framework for the synthesis, application, and troubleshooting of these chemical reporters, designed for researchers requiring high-fidelity glycan labeling.

Part 1: Chemical Basis & Synthesis

The Acetylation Strategy

The acetylation of monosaccharides is not merely for protection; it is a delivery mechanism. The standard protocol utilizes acetic anhydride (


) in pyridine.[2][3]

Mechanistic Insight: Pyridine serves a dual role as both the solvent and the nucleophilic catalyst. It attacks acetic anhydride to form the highly reactive


-acetylpyridinium ion, which then transfers the acetyl group to the sugar hydroxyls.
Protocol: Per-O-Acetylation of ManNAz (N-azidoacetylmannosamine)

Target Compound: 1,3,4,6-tetra-O-acetyl-N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

Reagents:

  • N-azidoacetylmannosamine (ManNAz)

  • Acetic Anhydride (

    
    , >99%)
    
  • Pyridine (Anhydrous)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Solvation: Dissolve ManNAz (1.0 equiv) in anhydrous pyridine (10 mL per mmol). Perform under an inert atmosphere (

    
     or 
    
    
    
    ) to prevent moisture hydrolysis of the anhydride.
  • Acetylation: Cool the solution to 0°C. Add acetic anhydride (5.0 equiv; 1.25 equiv per hydroxyl group) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product will migrate significantly higher (

    
    ) than the polar starting material.
    
  • Quenching: Add a small volume of methanol (1-2 mL) to quench excess anhydride. Stir for 15 minutes.

  • Workup (Critical Step): Dilute with DCM. Wash sequentially with:

    • 1M HCl (3x): Why? To protonate pyridine (forming pyridinium chloride), rendering it water-soluble for removal. Residual pyridine poisons downstream biological assays.

    • Sat.

      
       (2x):  To neutralize residual acid.
      
    • Brine (1x): To remove bulk water.

  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel).
    

Part 2: Mechanism of Action (The "Trojan Horse" Pathway)

Once synthesized, the utility of acetylated sugars relies on a specific intracellular flux. The compound must enter, be stripped of "delivery" groups, and be activated into a nucleotide sugar (e.g., CMP-Sialic Acid or UDP-GalNAc).[4]

Diagram 1: The MOE Intracellular Pathway

The following diagram illustrates the metabolic trajectory from passive diffusion to cell-surface display.

MOE_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Ac4Sugar Ac4-ManNAz (Lipophilic) Entry Passive Diffusion Ac4Sugar->Entry Deacetylation Non-specific Esterases (Deacetylation) Entry->Deacetylation Crosses Membrane FreeSugar ManNAz (Free Sugar) Deacetylation->FreeSugar Releases 4x Acetate Activation Cytidylyltransferase (CMAS) FreeSugar->Activation Phosphorylation & Activation CMP_Sugar CMP-SiaNAz (Activated Donor) Activation->CMP_Sugar Transfer Sialyltransferases (Glycan Loading) CMP_Sugar->Transfer Transport to Golgi Surface Cell Surface Sialoglycan Transfer->Surface Exocytosis

Caption: Flux of per-O-acetylated ManNAz from extracellular administration to cell-surface incorporation.

Part 3: Metabolic Oligosaccharide Engineering (MOE) Protocol

Standard Operating Procedure for Cell Labeling

Objective: Label cell-surface sialoglycans using Ac₄ManNAz followed by Copper-free Click Chemistry (SPAAC).

Reagents:

  • Ac₄ManNAz (Stock: 10 mM in DMSO)

  • Adherent mammalian cells (e.g., HeLa, CHO)

  • DBCO-Fluorophore (e.g., DBCO-Cy5)

Protocol:

  • Seeding: Plate cells to reach 70% confluency.

  • Labeling Pulse:

    • Dilute Ac₄ManNAz stock into warm culture media to a final concentration of 25-50 µM .

    • Scientific Note: Do not exceed 50 µM for prolonged periods (>48h). High concentrations induce "Acetate Burden" (see Part 4).

    • Incubate cells for 24-48 hours at 37°C / 5%

      
      .
      
  • Wash: Aspirate media and wash cells 2x with warm PBS + 1% FBS.

    • Why FBS? Albumin acts as a scavenger to remove non-specifically adsorbed hydrophobic sugar from the plastic and cell membrane.

  • Click Reaction (Bioorthogonal Ligation):

    • Prepare 50 µM DBCO-Cy5 in media (serum-free preferred to reduce background).

    • Incubate for 30-60 minutes at RT or 37°C.

  • Fixation (Optional): Fix with 4% Paraformaldehyde (PFA) if imaging is not live.

Part 4: Critical Troubleshooting & The "Acetate Burden"

The Acetate Toxicity Paradox

A common failure mode in MOE is reduced cell viability or altered metabolism, confounding results. This is often due to the release of acetate during intracellular deacetylation.

  • Stoichiometry: For every 1 molecule of Ac₄ManNAz, 4 molecules of acetate are released.

  • Consequence: Intracellular accumulation of acetate can acidify the cytosol and hyper-acetylate histones, altering gene expression [1].

  • Mitigation: Use the lowest effective concentration (10-25 µM) or use tributanoylated analogs (e.g., 1,3,4-O-Bu3ManNAz) which show lower toxicity profiles [2].

Artifactual S-Glycosylation

Recent research indicates that per-O-acetylated sugars can non-enzymatically react with cysteine thiols on proteins, leading to "S-glyco-modification" artifacts. This mimics O-GlcNAcylation but is a chemical false positive [3].

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose poor labeling or toxicity.

Troubleshooting Start Issue: MOE Experiment Failed Check1 Is Cell Viability < 80%? Start->Check1 ToxYes Yes (Toxicity) Check1->ToxYes Yes ToxNo No (Low Signal) Check1->ToxNo No Action1 Reduce Conc. to 10-25µM Check DMSO % (<0.1%) ToxYes->Action1 Action2 Switch to Butanoylated Analogs (Lower Tox) Action1->Action2 Check2 Is Background High? ToxNo->Check2 HighBg High Background Check2->HighBg Yes LowSig Low/No Signal Check2->LowSig No Action3 Wash with 1% BSA/FBS before Click Reaction HighBg->Action3 Action4 Verify Esterase Activity (Cell Line Dependent) LowSig->Action4 Action5 Extend Incubation (up to 72h) LowSig->Action5

Caption: Decision matrix for optimizing labeling efficiency and mitigating acetate-induced cytotoxicity.

References

  • Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling. Source: Kim, E. et al. (2020). Scientific Reports. URL:[Link] (Verified via NIH/PubMed Context)

  • Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogs. Source: Almaraz, R. T. et al. (2012). Johns Hopkins University / PMC. URL:[Link]

  • Artificial Cysteine S-Glycosylation Induced by Per-O-Acetylated Unnatural Monosaccharides. Source: Qin, K. et al. (2018).[1] Angewandte Chemie. URL:[Link]

  • Metabolic Oligosaccharide Engineering as a Tool for Glycobiology. Source: Dube, D. H., & Bertozzi, C. R. (2003).[5] Current Opinion in Chemical Biology. URL:[Link]

  • O-Acetylation using Acetic Anhydride in Pyridine. Source: GlycoPODv2 Protocols (2022). URL:[Link]

Sources

Protocols & Analytical Methods

Method

methods for introducing acetylated fucose into glycans

Application Note: Strategies for Introducing Acetylated Fucose Precursors into Glycans Abstract The introduction of fucose and its analogs into cellular glycans is a cornerstone technique in modern drug development, part...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategies for Introducing Acetylated Fucose Precursors into Glycans

Abstract

The introduction of fucose and its analogs into cellular glycans is a cornerstone technique in modern drug development, particularly for Antibody-Drug Conjugates (ADCs) and glycan profiling.[1] While natural fucose is polar and cell-impermeable, peracetylated fucose (Ac4Fuc) and its derivatives serve as "Trojan horse" substrates. These hydrophobic precursors passively diffuse across the plasma membrane, where intracellular esterases strip the acetyl groups, allowing the cell’s salvage pathway to convert them into GDP-fucose analogs for incorporation.

This guide details two primary methodologies: Metabolic Oligosaccharide Engineering (MOE) for global cellular labeling, and Chemoenzymatic Remodeling for site-specific antibody engineering.

Part 1: Metabolic Oligosaccharide Engineering (MOE)

Principle: MOE exploits the promiscuity of the fucose salvage pathway. By feeding cells peracetylated fucose analogs (e.g., Ac4Fuc-alkyne or Ac4Fuc-azide), researchers can introduce chemical handles into cell surface glycoconjugates. The acetylation masks the hydroxyl groups, increasing lipophilicity by ~100-fold compared to free sugars.

Mechanism of Action

The following diagram illustrates the "Trojan Horse" mechanism where peracetylated precursors bypass transport bottlenecks.

MOE_Pathway Extracellular Extracellular Space Ac4Fuc Ac4Fuc-Analog (Hydrophobic) Extracellular->Ac4Fuc Membrane Plasma Membrane (Passive Diffusion) Cytosol Cytosol Membrane->Cytosol Entry Golgi Golgi Apparatus Surface Cell Surface Glycan Golgi->Surface Incorporation (FucT) Ac4Fuc->Membrane FucAnalog Free Fuc-Analog (Polar) Ac4Fuc->FucAnalog Deacetylation Fuc1P Fuc-Analog-1-P FucAnalog->Fuc1P Phosphorylation GDPFuc GDP-Fuc-Analog Fuc1P->GDPFuc Activation GDPFuc->Golgi Transport (SLC35C1) Esterases Non-specific Esterases Esterases->Ac4Fuc FucK Fucokinase (FucK) FucK->FucAnalog PPase GDP-Fuc Pyrophosphorylase PPase->Fuc1P FucT Fucosyltransferases (FUTs) FucT->Golgi

Figure 1: The metabolic route of peracetylated fucose.[1] Note that esterase activity is the rate-limiting step for deprotection.

Protocol: Cellular Labeling with Ac4Fuc-Alkyne

Application: Profiling fucosylated proteomes in cancer cell lines.

Materials:

  • Reagent: 1,2,3,4-tetra-O-acetyl-N-alkynyl-L-fucose (Ac4Fuc-Alkyne).

  • Vehicle: DMSO (Anhydrous).

  • Cell Line: CHO-K1 or HEK293 (Adherent).

  • Detection: Azide-Fluor 488 (Click Reagent).

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve Ac4Fuc-Alkyne in anhydrous DMSO to create a 100 mM stock solution.

    • Critical: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of acetyl groups.

  • Cell Seeding:

    • Seed cells at 30% confluency in 6-well plates. Allow 24 hours for attachment.

    • Why: Actively dividing cells exhibit higher rates of glycan biosynthesis, maximizing incorporation.

  • Metabolic Labeling:

    • Dilute the 100 mM stock into fresh culture media (e.g., DMEM + 10% FBS) to a final concentration of 50–200 µM .

    • Replace the media on the cells with the labeling media.

    • Control: Treat one well with DMSO vehicle only (0.2% v/v).

    • Incubate for 72 hours at 37°C / 5% CO2.

    • Note: 50 µM is standard. >200 µM may induce toxicity or inhibit natural fucosylation via feedback loops [1].

  • Harvest and Wash:

    • Aspirate media. Wash cells 3x with ice-cold PBS to remove unincorporated precursor.

    • Lyse cells (for proteomic analysis) or lift cells (for flow cytometry).

  • Click Chemistry Reaction (Copper-Catalyzed):

    • React the lysate/cells with the Click Cocktail:

      • 100 µM Azide-Fluor 488.

      • 1 mM CuSO4.

      • 1 mM TCEP (Reducing agent).

      • 100 µM TBTA (Ligand).

    • Incubate for 1 hour at Room Temperature in the dark.

  • Validation:

    • Analyze via Flow Cytometry (Mean Fluorescence Intensity vs. Control) or Western Blot (anti-fluorophore).

Part 2: Chemoenzymatic Remodeling

Principle: For therapeutic antibodies, MOE yields heterogeneous mixtures. Chemoenzymatic remodeling offers precision. This method involves stripping the heterogeneous glycans from a purified antibody and rebuilding them using a specific Fucosyltransferase (FucT) and a defined GDP-Fucose derivative (often generated in situ from fucose analogs).

Workflow: Precision Antibody Engineering

This process decouples the synthesis of the activated donor (GDP-Fuc) from the transfer reaction.

Chemoenzymatic Step1 Step 1: Defucosylation/Deglycosylation (Enzyme: Endo-S or Fucosidase) Step3 Step 3: Transfer Reaction Acceptor (mAb) + GDP-Fuc-Analog -> Modified mAb (Enzyme: Mutant FucT or FUT8) Step1->Step3 Provides Acceptor (GlcNAc-mAb) Step2 Step 2: Donor Synthesis (One-Pot) Fuc-Analog + ATP + GTP -> GDP-Fuc-Analog (Enzymes: FKP / Bifunctional Fucokinase) Step2->Step3 Provides Donor Product Homogeneous ADC / Modified Antibody (Defined Fucose Analog) Step3->Product

Figure 2: Chemoenzymatic installation of fucose analogs. FKP (Bacteroides fragilis enzyme) allows the generation of GDP-fucose derivatives that mammalian enzymes cannot synthesize.

Protocol: One-Pot GDP-Fucose Synthesis and Transfer

Application: Creating site-specific Antibody-Drug Conjugates (ADCs).

Materials:

  • Enzymes: Bacteroides fragilis FKP (Fucokinase/Pyrophosphorylase), Human FUT8 (for core fucose) or H. pylori FucT (for Lewis antigens).

  • Substrate: 6-Azidofucose (not acetylated, as this is in vitro).

  • Acceptor: Deglycosylated IgG (GlcNAc-terminating).

Step-by-Step Methodology:

  • Reaction Mix Preparation (100 µL):

    • Tris-HCl buffer (50 mM, pH 7.5).

    • 5 mM ATP, 5 mM GTP.

    • 5 mM MgCl2, 5 mM MnCl2 (Cofactors essential for FucT).

    • 1 mM 6-Azidofucose.

    • 1 mg/mL Acceptor Antibody (GlcNAc-IgG).

  • Enzyme Addition:

    • Add 5 µg FKP (promiscuous enzyme that converts Fuc -> Fuc-1-P -> GDP-Fuc).

    • Add 5 µg FucT (transfers the activated fucose to the IgG).

  • Incubation:

    • Incubate at 37°C for 16–24 hours.

    • Self-Validating Step: Monitor GDP consumption via HPLC to ensure donor synthesis is occurring.

  • Purification:

    • Purify the modified antibody using Protein A chromatography to remove enzymes and excess nucleotides.

  • Conjugation (Optional):

    • Perform strain-promoted click chemistry (SPAAC) with a DBCO-Drug payload to attach the drug to the 6-azidofucose handle.

Part 3: Comparative Analysis & Troubleshooting

Data Summary: MOE vs. Chemoenzymatic

FeatureMetabolic Engineering (MOE)Chemoenzymatic Remodeling
Precursor Form Peracetylated (Ac4Fuc)Free Sugar (e.g., 6-Azido-Fuc)
Permeability High (Passive Diffusion)N/A (In vitro)
Specificity Global (All fucosylated glycans)Site-Specific (Defined by enzyme)
Yield Variable (competes with endogenous Fuc)Quantitative (>95%)
Primary Use Glycan Profiling / DiscoveryManufacturing / ADCs

Troubleshooting Guide:

  • Low Signal in MOE:

    • Cause: High endogenous fucose levels in FBS.

    • Solution: Use dialyzed FBS or serum-free media to force the salvage pathway usage.

  • Toxicity in MOE:

    • Cause: Accumulation of acetyl groups alters cytosolic pH.

    • Solution: Reduce concentration to <50 µM or pulse-label (4h) instead of continuous labeling.

  • Incomplete Transfer (Chemoenzymatic):

    • Cause: Hydrolysis of GDP-Fuc.

    • Solution: Add Alkaline Phosphatase inhibitors or refresh GTP during incubation.

References

  • Rillahan, C. D., et al. (2012).[2] "Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome." Nature Chemical Biology. [Link]

  • Okeley, N. M., et al. (2013). "Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation." Bioconjugate Chemistry. [Link]

  • Li, T., et al. (2018). "Chemoenzymatic synthesis of GDP-L-fucose derivatives as potent and selective inhibitors of fucosyltransferases." Journal of the American Chemical Society. [Link]

  • Zaro, B. W., et al. (2017). "Metabolic labeling of the carbohydrate core of bacterial lipopolysaccharides." PNAS. [Link]

Sources

Application

Application Note: High-Efficiency Metabolic Fucosylation Using 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose

This guide details the application of 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose (Peracetylated Fucose) in drug discovery, specifically for metabolic glycoengineering and phenotypic rescue in glycosylation-deficient models....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose (Peracetylated Fucose) in drug discovery, specifically for metabolic glycoengineering and phenotypic rescue in glycosylation-deficient models.

[1]

Introduction: The "Trojan Horse" Strategy in Glycobiology

In drug discovery, particularly in the development of biologics and the study of congenital disorders of glycosylation (CDG), precise control over cellular fucosylation is critical. Native L-fucose is hydrophilic and relies on specific transporters (e.g., SLC35C1) to enter the cell and the Golgi apparatus. This transport is often the rate-limiting step in fucosylation and is the primary failure point in diseases like Leukocyte Adhesion Deficiency II (LAD II).[1]

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose serves as a metabolic "Trojan Horse."[1] The acetylation of the hydroxyl groups renders the molecule lipophilic, allowing it to bypass surface transporters and enter the cell via passive diffusion . Once inside, non-specific cytosolic esterases strip the acetyl groups, releasing free fucose directly into the cytoplasm.[2] This floods the salvage pathway , driving the synthesis of GDP-Fucose and overriding de novo synthesis limitations.

Key Applications
  • LAD II Disease Modeling: Rescuing fucosylation in cell lines with defective fucose transporters.[1]

  • Biologics Manufacturing: Modulating fucosylation levels in CHO cell lines to ensure consistent glycan profiles on therapeutic antibodies.[1]

  • Metabolic Flux Analysis: Validating the efficacy of fucosyltransferase inhibitors by providing a competitive substrate pool.[1]

Mechanism of Action

The utility of Fuc(OAc)₄ lies in its ability to short-circuit the standard regulation of GDP-fucose synthesis.[1]

  • Entry: Fuc(OAc)₄ diffuses across the plasma membrane (Transport-Independent).[1]

  • Activation: Cytosolic esterases hydrolyze the acetyl groups.[1]

  • Salvage Pathway: Free fucose is phosphorylated by Fucokinase (FUK) to Fucose-1-Phosphate.[1]

  • Nucleotide Charging: GDP-Fucose Pyrophosphorylase (GMDP) converts Fucose-1-P to GDP-Fucose.[1]

  • Utilization: GDP-Fucose is transported into the Golgi for use by Fucosyltransferases (FUTs) .[1]

Pathway Visualization[2]

FucoseSalvage cluster_cell Intracellular Space Extracellular Extracellular Space FucAc4 1,2,3,4-Tetra-O-acetyl- L-fucopyranose Extracellular->FucAc4 Addition Membrane Plasma Membrane Membrane->FucAc4 Entry Cytosol Cytosol FucAc4->Membrane Passive Diffusion Fucose L-Fucose FucAc4->Fucose Deacetylation Fuc1P Fucose-1-Phosphate Fucose->Fuc1P ATP -> ADP GDPFuc GDP-Fucose Fuc1P->GDPFuc GTP -> PPi Golgi Golgi Apparatus (Glycosylation) GDPFuc->Golgi Transport Esterase Non-specific Esterases Esterase->FucAc4 FUK Fucokinase (FUK) FUK->Fucose GMDP GDP-Fucose Pyrophosphorylase GMDP->Fuc1P

Figure 1: The metabolic bypass mechanism of peracetylated fucose.[1][3] Note the passive diffusion entry which circumvents the SLC35C1 transporter.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Safety Note: Fuc(OAc)₄ is stable but moisture-sensitive.[1] Handle in a desiccated environment where possible.

  • Weighing: Weigh 10 mg of 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose (MW: 332.30 g/mol ).

  • Solvent Choice: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol or water for stock preparation to prevent premature hydrolysis.[1]

  • Concentration: Prepare a 100 mM stock solution .

    • Calculation: Dissolve 10 mg in 300 µL DMSO.[1]

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 6 months.

Protocol B: Cellular Rescue/Treatment Assay

This protocol is designed for CHO cells or HeLa cells to evaluate fucosylation rescue.[1]

Materials:

  • Target Cells (e.g., CHO-K1 or LAD II patient fibroblasts)[1][2]

  • Culture Media (e.g., DMEM + 10% FBS)[1][2]

  • 100 mM Fuc(OAc)₄ Stock[1][2]

  • PBS (Phosphate Buffered Saline)[1][2]

  • Lysis Buffer (RIPA + Protease Inhibitors)[1][2]

Step-by-Step Procedure:

  • Seeding: Seed cells in a 6-well plate at a density of

    
     cells/well. Allow to adhere overnight (16–24 hours).
    
  • Preparation of Working Solution:

    • Dilute the 100 mM DMSO stock directly into warm culture media.[1]

    • Target Concentration: 20 µM – 100 µM.

    • Note: Do not exceed 0.1% DMSO final concentration.[1]

    • Control: Prepare a vehicle control (Media + DMSO only) and a Free Fucose control (if testing transporter efficiency).

  • Treatment: Aspirate old media and add 2 mL of Fuc(OAc)₄-supplemented media to the cells.

  • Incubation: Incubate for 48 to 72 hours .

    • Insight: 72 hours allows for the turnover of existing glycoproteins and the synthesis of new, fully fucosylated proteins.

  • Harvesting: Wash cells 2x with cold PBS. Lyse cells using RIPA buffer.

  • Analysis: Proceed to Lectin Blotting (Protocol C).

Protocol C: Validation via Lectin Blotting

To confirm the incorporation of fucose, use Aleuria aurantia lectin (AAL), which binds specifically to fucose residues.[2]

  • SDS-PAGE: Load 20 µg of protein lysate per lane on a 4-12% Bis-Tris gel.[1]

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block with 5% BSA in TBST for 1 hour. (Do not use non-fat milk, as it contains glycoproteins that may interfere).[1][2]

  • Lectin Staining:

    • Incubate with Biotinylated-AAL (1:1000 dilution in TBST) for 1 hour at Room Temperature.

  • Detection: Wash 3x with TBST.[1] Incubate with Streptavidin-HRP (1:5000) for 30 minutes.

  • Imaging: Develop with ECL substrate. A strong band signal compared to the untreated control indicates successful metabolic incorporation.[1]

Data Interpretation & Troubleshooting

Comparative Delivery Efficiency

The table below highlights why Fuc(OAc)₄ is preferred for specific drug discovery applications over native fucose.

FeatureNative L-Fucose1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
Cell Entry Active Transport (Saturable)Passive Diffusion (Non-saturable)
Intracellular Efficiency Low (Requires high mM doses)High (Effective at µM doses)
LAD II Applicability Ineffective if transporter is nullHighly Effective (Bypasses transporter)
Toxicity Risk LowModerate (Acetate accumulation at >500 µM)
Solubility WaterDMSO / Organic Solvents
Troubleshooting Guide
  • Issue: Cell Toxicity/Detachment. [1][2][4]

    • Cause: Intracellular accumulation of acetate (byproduct of deacetylation) can acidify the cytosol.[1]

    • Solution: Reduce concentration to <50 µM.[1] Verify DMSO concentration is <0.1%.[1]

  • Issue: No Signal in Lectin Blot.

    • Cause: High background fucosylation in FBS.[1]

    • Solution: Use dialyzed FBS or serum-free media during the treatment phase to remove exogenous fucose sources.[1]

  • Issue: Precipitation in Media.

    • Cause: Rapid addition of cold DMSO stock to warm media.[1]

    • Solution: Pre-dilute the stock in a small volume of media before adding to the main volume.

References

  • Rillahan, C. D., et al. (2012). "Global metabolic inhibitors of sialyl- and fucosyltransferases."[1] Nature Chemical Biology, 8, 661–668.[2] Link

    • Establishes the mechanism of peracetylated fucose analogs and their entry into the salvage p
  • Lühn, K., et al. (2001). "Discontinuation of fucose therapy in LADII causes rapid loss of selectin ligands and rise of leukocyte counts."[2][5] Blood, 97(1), 330-332.[1][2] Link

    • Provides the clinical context for fucose therapy in LAD II, which Fuc(OAc)₄ aims to optimize in vitro.
  • Keeley, T., et al. (2018). "The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells."[1][2][6] PLOS ONE, 13(6): e0199128.[1][2][6] Link[1][2]

    • Demonstrates the biological impact of modulating the fucose salvage pathway.[4][6][7]

  • PubChem Compound Summary. "1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose." National Center for Biotechnology Information.[1] Link[1][2]

    • Source for chemical properties and structure verific

Sources

Technical Notes & Optimization

Troubleshooting

avoiding side reactions with acetylated fucopyranose

Welcome to the Acetylated Fucose Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Acetylated Fucose Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting guide designed for researchers working with peracetylated fucopyranose (and its derivatives like 1,2,3,4-tetra-O-acetyl-L-fucopyranose or Ac4FucAz).

Whether you are performing chemical glycosylation or metabolic oligosaccharide engineering (MOE) , acetylated fucose presents unique "side reaction" profiles due to the high reactivity of the C2-acetyl group and the lipophilicity of the molecule.

Quick Select: What is your application?

  • [Module A] Chemical Synthesis: I am trying to glycosylate an acceptor in a flask, but I am getting orthoesters or migration.

  • [Module B] Metabolic Labeling: I am feeding cells Ac4Fuc, but I see toxicity or low incorporation.

Module A: Chemical Glycosylation Troubleshooting

For synthetic chemists encountering unexpected products.

Issue 1: The "Orthoester Trap"

Symptom: You observe a product with a chemical shift ~10-15 ppm upfield of the expected anomeric carbon in


C NMR, or a characteristic singlet in 

H NMR that doesn't match the anomeric proton. Diagnosis: Instead of forming the glycosidic bond, the acceptor attacked the central carbon of the dioxolenium intermediate, forming a 1,2-orthoester.

The Mechanism: In 1,2-trans glycosylation, the C2-acetyl group participates to stabilize the oxocarbenium ion, forming a five-membered dioxolenium ring.

  • Path A (Desired): Acceptor attacks C1

    
    
    
    
    
    -Glycoside.
  • Path B (Side Reaction): Acceptor attacks the acetoxonium carbon

    
     Orthoester.
    

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Lewis Acid Increase Promoter Strength (e.g., TMSOTf vs. BF

OEt

)
Orthoesters are often kinetic products. Stronger acid/higher temp facilitates rearrangement to the thermodynamic glycoside.
Solvent Avoid THF/Ether; Use DCM or TolueneEthereal solvents stabilize the oxocarbenium ion, slowing the reaction and allowing the "softer" orthoester pathway to compete.
Acceptor Check StericsSterically hindered -OH groups are more likely to attack the more accessible acetoxonium carbon than the crowded anomeric center.

Visualizing the Pathway (DOT Diagram):

OrthoesterMechanism Donor Peracetylated Fucose Donor Oxo Oxocarbenium Ion Donor->Oxo Activation Diox Dioxolenium Ion (Intermediate) Oxo->Diox C2-OAc Participation Glycoside 1,2-trans Glycoside (Product) Diox->Glycoside Attack at C1 (Thermodynamic) Ortho 1,2-Orthoester (Side Product) Diox->Ortho Attack at C-acetal (Kinetic)

Figure 1: The bifurcation between productive glycosylation and orthoester formation driven by C2-neighboring group participation.

Issue 2: Acyl Migration (The "Scrambling" Effect)

Symptom: Your product mass is correct, but NMR shows the acetyl group has moved from O2 to O3 or O4, leaving a free hydroxyl at the wrong position. Diagnosis: Base-catalyzed acyl migration.[1][2] This is common if the reaction pH drifts > 7.0 during workup or if amine bases are used.

Corrective Actions:

  • Quenching: Never quench acidic glycosylations with strong bases (NaOH/KOH). Use solid NaHCO

    
     or pyridine.
    
  • Workup: Keep aqueous washes neutral or slightly acidic.

  • Purification: Avoid adding Triethylamine (TEA) to your silica column. If the product is acid-sensitive, use pyridine-buffered silica instead.

Module B: Metabolic Labeling (MOE) Troubleshooting

For biologists and drug developers using Ac4Fuc analogs (e.g., 6-Azido-Fucose) for cell labeling.

Issue 1: Cellular Toxicity & "The Edge Effect"

Symptom: Cells treated with >100 µM Ac4Fuc show rounded morphology, detachment, or reduced viability compared to DMSO controls. Diagnosis: Acetate Overload. Peracetylated sugars cross the membrane passively. Once inside, non-specific esterases cleave the acetyl groups.[3]

  • Side Reaction: Rapid release of 4 equivalents of acetic acid acidifies the cytosol and overwhelms the cell's buffering capacity.

  • Side Reaction: Hyper-acetylation of cytosolic proteins (chemical modification of Lysines) by reactive intermediates.

Titration Protocol for Viability:

Concentration (µM)Risk LevelApplication Context
10 - 50 µM LowRecommended. Sufficient for imaging/Click chemistry.
100 µM ModerateLimit exposure time (< 24h).
> 200 µM HighHigh risk of toxicity and feedback inhibition of endogenous pathways.
Issue 2: Feedback Inhibition (The "Silent" Side Reaction)

Symptom: You are trying to label fucosylated glycans, but signal intensity decreases over time or is lower than expected. Diagnosis: High concentrations of fucose analogs (especially fluorinated or acetylated derivatives) can act as inhibitors of the de novo GDP-fucose pathway (specifically the FX enzyme or FUT8).

  • Result: Instead of labeling the glycan, you are shutting down natural fucosylation.

Visualizing the Metabolic Trap (DOT Diagram):

MetabolicPathway Ext_Ac4Fuc Extracellular Ac4Fuc Analog Int_Ac4Fuc Intracellular Ac4Fuc Ext_Ac4Fuc->Int_Ac4Fuc Passive Diffusion Fuc Free Fucose Analog Int_Ac4Fuc->Fuc Esterases Acetate 4x Acetate (TOXICITY RISK) Int_Ac4Fuc->Acetate Side Reaction GDP_Fuc GDP-Fucose Analog Fuc->GDP_Fuc Salvage Pathway (FPGT) Glycan Labeled Glycocalyx GDP_Fuc->Glycan Fucosyltransferases Inhibit Inhibition of De Novo Pathway GDP_Fuc->Inhibit Feedback Loop

Figure 2: The metabolic fate of Ac4Fuc. Note the "Acetate" side branch causing toxicity and the feedback inhibition loop.

FAQ: Frequently Asked Questions

Q: Can I store peracetylated fucose in water/buffer? A: No. While the acetyl groups are relatively stable, they will slowly hydrolyze in aqueous solution, especially at pH > 7.5. Store as a lyophilized powder at -20°C. For stock solutions, use anhydrous DMSO.

Q: Why am I getting


/

mixtures even with the C2-acetyl group?
A: This is often a solvent effect. While C2-participation generally enforces 1,2-trans (

for D-sugars,

for L-fucose), using highly polar solvents like Acetonitrile can sometimes stabilize the oxocarbenium ion enough to allow

-like attack, leading to anomerization. Ensure your reaction remains under kinetic control if stereoselectivity is degrading.

Q: I am using 2-Fluoro-Peracetyl-Fucose. Why is my fucosylation disappearing? A: This is a known feature, not a bug. 2F-Peracetyl-Fucose is a potent metabolic inhibitor of fucosyltransferases. It is used to knock down fucosylation, not to label it. If your goal is labeling, use 6-Azido or 6-Alkynyl fucose.[4]

References

  • Orthoester Formation in Glycosylation

    • Mechanism & Conditions:[1][2][3][5][6][7] Investigates the competition between glycosylation and orthoester formation, specifically how Lewis acid strength drives the equilibrium.

    • Source:

  • Acyl Migration Mechanism

    • Base-Catalyzed Pathways: Details the deprotonation-mediated mechanism of acyl migration in carbohydr
    • Source:

  • Metabolic Toxicity & Inhibition

    • Toxicity of Peracetylated Analogs: Discusses the cytotoxicity limits (e.g., 500 µM) and the safe windows for metabolic labeling in zebrafish and mammalian cells.
    • Source:

  • Inhibition of Fucosylation (2F-Fucose)

    • Mechanism of Action: Describes how peracetylated fluorinated fucose acts as a feedback inhibitor for FUT8 and the de novo pathway.[3]

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Acetylated vs. Non-Acetylated Fucose Analogues in Cell Culture

Executive Summary For researchers utilizing metabolic oligosaccharide engineering (MOE) or fucosylation inhibition, the choice between peracetylated (Ac₄) and non-acetylated (free base) fucose analogues is a decision bet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing metabolic oligosaccharide engineering (MOE) or fucosylation inhibition, the choice between peracetylated (Ac₄) and non-acetylated (free base) fucose analogues is a decision between permeability and toxicity .

The Verdict: Peracetylated analogues (e.g., Ac₄FucAlk, Ac₄2FF) are the industry standard for intracellular applications because they bypass the rate-limiting step of membrane transport. Non-acetylated analogues are generally poor substrates for cellular uptake unless specific transporters are overexpressed. However, the "acetate burden" from peracetylated forms can induce cytotoxicity at high concentrations (>100 µM), necessitating careful titration.

Mechanistic Foundation: The "Trojan Horse" Strategy

To understand the performance difference, one must analyze the entry mechanism. Natural fucose enters cells via specific transporters (e.g., SLC35C1 for GDP-fucose transport into Golgi, or plasma membrane transporters for salvage). Unnatural analogues often fail to bind these transporters efficiently due to structural modifications (azides, alkynes, fluorines).

Peracetylated (Ac₄) Analogues

Peracetylation masks the polar hydroxyl groups of the sugar, rendering the molecule lipophilic. This allows it to cross the plasma membrane via passive diffusion , independent of transporter expression. Once inside the cytosol, non-specific esterases (carboxylesterases) cleave the acetyl groups, trapping the polar "free" sugar inside the cell for processing by the salvage pathway (Fucokinase).

Non-Acetylated (Free) Analogues

Free analogues are polar and rely on active transport. Because they are structurally distinct from natural fucose, they often exhibit poor affinity for endogenous fucose transporters, resulting in significantly lower intracellular accumulation.

Diagram 1: Cellular Entry & Activation Pathways

FucoseTransport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Ac4 Ac4-Fucose Analogue (Lipophilic) Esterase Non-specific Esterases Ac4->Esterase Passive Diffusion Free Free Fucose Analogue (Polar) Transporter Fucose Transporter (SLC/Fuk) Free->Transporter Low Affinity Binding Trapped Free Analogue (Trapped) Transporter->Trapped Active Transport (Inefficient) Esterase->Trapped Deacetylation (Releases Acetate) FucK Fucokinase (Fuk) Trapped->FucK Salvage Pathway Fuc1P Fucose-1-Phosphate Analogue FucK->Fuc1P GDP GDP-Fucose Analogue Fuc1P->GDP GDP-Fucose Pyrophosphorylase

Caption: Comparative entry pathways. Ac4-analogues (blue path) utilize passive diffusion and esterase cleavage, bypassing the rate-limiting transporter bottleneck (red path) that restricts free analogues.

Comparative Performance Analysis

Uptake Efficiency & Labeling Intensity

Data consistently shows that acetylation increases intracellular concentration by orders of magnitude.

  • Ac₄-Fucose: High efficiency.[1][2][3] Typical working concentration: 10–50 µM .

  • Free Fucose: Low efficiency. Requires 1–10 mM (100x higher) to achieve comparable labeling, if achievable at all.

Toxicity: The "Acetate Burden"

While Ac₄ analogues are superior for uptake, they carry a hidden toxicity risk. The deacetylation process releases 4 molecules of acetate (and protons) per molecule of sugar.

  • Mechanism: Intracellular accumulation of acetate can acidify the cytosol and overwhelm buffering capacity.

  • Threshold: Toxicity is often observed above 100–200 µM .

  • Mitigation: Use the lowest effective dose. For 2-fluoro-L-fucose (2FF), 20–50 µM is usually sufficient for inhibition without significant toxicity.

Specificity & Background
  • Ac₄ Forms: Due to high flux, there is a risk of "promiscuous" labeling or metabolic perturbation (e.g., inhibiting GMD via feedback loops).

  • Free Forms: Lower background due to low uptake, but often insufficient signal for imaging or mass spectrometry.

Summary Table: Ac₄ vs. Free Analogues
FeaturePeracetylated (Ac₄)Non-Acetylated (Free)
Entry Mechanism Passive Diffusion (Fast)Active Transport (Slow/Specific)
Working Conc. 10 – 50 µM1 – 10 mM
Solubility DMSO required (Hydrophobic)Water soluble (Hydrophilic)
Intracellular Load High (Trapped after cleavage)Low (Equilibrium dependent)
Toxicity Risk Moderate (Acetate accumulation)Low (Osmotic effects at high conc.)
Primary Use Metabolic Labeling, InhibitionTransporter Studies, Natural Fucose Rescue

Experimental Protocols

Protocol A: Metabolic Labeling (Ac₄-Fucose-Alkynyl)

Objective: Label cell surface glycans for Click Chemistry analysis.

  • Preparation:

    • Dissolve Ac₄-Fucose-Alkynyl in high-quality DMSO to create a 10 mM stock .

    • Note: Store aliquots at -20°C to prevent hydrolysis.

  • Seeding:

    • Seed cells (e.g., HeLa, CHO, HEK293) to reach 60-70% confluency.

  • Treatment:

    • Dilute stock into fresh culture media to a final concentration of 25–50 µM .

    • Control: Treat control wells with DMSO vehicle only (same volume).

    • Incubate for 24–72 hours (typically 48h for maximum incorporation).

  • Harvest/Analysis:

    • Wash cells 2x with PBS.

    • Proceed to Click Chemistry (e.g., CuAAC with Azide-Fluorophore) or Cell Lysis for Western Blot.

Protocol B: Fucosylation Inhibition (2-Fluoro-L-Fucose)

Objective: Inhibit core fucosylation of antibodies or cell surface proteins.

  • Reagent: Use 2F-Peracetyl-Fucose (2FF) .[4] Do not use the free base for inhibition studies in cell culture.

  • Dosing:

    • Add 2FF to culture media at 20–50 µM .

    • Critical: For antibody production (CHO cells), add the inhibitor at the time of transfection or induction.

  • Validation:

    • Analyze supernatant/lysate using LCA (Lens Culinaris Agglutinin) lectin blotting or LC-MS glycoprofiling.

    • Expect >80% reduction in core fucosylation after 3-4 days.

Diagram 2: Experimental Workflow (Labeling)

Workflow Start Seed Cells (60% Confluence) Treat Incubate 24-48h (25-50 µM Final) Start->Treat Stock Prepare 10mM Stock (Ac4-Fucose in DMSO) Stock->Treat Dilute Wash Wash PBS x2 (Remove Free Analogue) Treat->Wash Click Click Reaction (Azide-Fluorophore + CuSO4) Wash->Click Analyze Flow Cytometry / Microscopy Click->Analyze

Caption: Standard workflow for metabolic labeling using acetylated fucose analogues.

Troubleshooting & Optimization

IssueProbable CauseSolution
Cell Death Acetate toxicity or DMSO concentration >0.5%.Reduce analogue concentration to <50 µM. Ensure DMSO <0.1% v/v.
Low Signal Insufficient incubation time or esterase activity.Extend incubation to 72h. Verify cell line esterase activity (some primary cells are low).
Precipitation Analogue insolubility in aqueous media.Vortex media immediately upon adding DMSO stock. Do not add stock to cold media.
No Inhibition (2FF) Competition with endogenous fucose.Use dialyzed FBS (fucose-free) to remove competing natural fucose sources.

References

  • Rillahan, C. D., et al. (2012). Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome. Nature Chemical Biology. Link

  • Okeley, N. M., et al. (2013). Development of orally active inhibitors of protein and cellular fucosylation. PNAS.[5] Link

  • Zaro, B. W., et al. (2017). Metabolic labeling of the carbohydrate core of bacterial lipopolysaccharides. ACS Chemical Biology. Link

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research. Link

  • Allen, S. A., et al. (2019).[6] Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. Antibodies.[3][4][5][6][7] Link

Sources

Comparative

Comparative Guide: Peracetylated Fucose Analogs vs. Broad-Spectrum Glycosylation Inhibitors

Topic: Efficacy of 1,2,3,4-Tetra-O-acetyl- -L-fucopyranose (and its fluorinated analogs) vs. Global Glycosylation Inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 1,2,3,4-Tetra-O-acetyl-


-L-fucopyranose (and its fluorinated analogs) vs. Global Glycosylation Inhibitors.
Audience:  Senior Researchers, Glycobiologists, and Drug Development Professionals.
Part 1: Executive Analysis & Strategic Positioning

The "Fucose Paradox": Donor vs. Inhibitor To ensure scientific accuracy, a critical distinction must be made immediately regarding the molecule specified in your request: 1,2,3,4-Tetra-O-acetyl-


-L-fucopyranose (Fuc-Ac4) .
  • Unmodified Fuc-Ac4 is typically a metabolic donor . It is a membrane-permeable "Trojan horse" that enters the cell, is deacetylated by esterases, and feeds into the salvage pathway to enhance or rescue fucosylation (e.g., in LAD-II congenital disorders).

  • The Inhibitor (The Analog): The potent glycosylation inhibitory activity is found in its structural derivative: 2-deoxy-2-fluoro-L-fucose (2-FF) , often administered as the peracetylated prodrug (2-F-Fuc-Ac3 ) to mimic the bioavailability of Fuc-Ac4.

Editorial Decision: This guide compares the efficacy of Peracetylated Fucose-Based Inhibitors (represented by 2-F-Fuc-Ac3) against broad-spectrum alternatives like Tunicamycin and 2-Deoxy-D-Glucose (2-DG) . This distinction is vital for experimental success: using unmodified Fuc-Ac4 will likely increase your target signal, whereas the fluorinated analog will silence it.

Part 2: Mechanistic Efficacy & Causality
1. Targeted Precision: Peracetylated Fucose Analogs (2-FF)
  • Mechanism: These molecules act via a "Hit-and-Run" dual mechanism. Once inside the cell, esterases strip the acetyl groups.[1] The resulting 2-fluoro-fucose is converted to GDP-2F-Fuc .[2][3]

    • Competitive Inhibition: GDP-2F-Fuc competes with natural GDP-Fucose for Fucosyltransferases (FUTs).[2][3]

    • Feedback Loop Hijacking: Crucially, accumulated GDP-2F-Fuc allosterically inhibits GDP-Mannose 4,6-dehydratase (GMD) , shutting down the cell's de novo fucose synthesis.[1]

  • Efficacy Profile: High specificity. It ablates core fucosylation (key for ADCC enhancement in antibodies) without disrupting N-glycan branching or O-linked mucins lacking fucose.

2. The "Sledgehammer": Tunicamycin[4]
  • Mechanism: A nucleoside antibiotic that blocks the first step of N-glycosylation in the ER (transfer of GlcNAc-1-P to dolichol phosphate).

  • Efficacy Profile: Total ablation of N-glycans. While highly effective (>99% inhibition), it induces severe ER stress (Unfolded Protein Response) , often leading to apoptosis within 24–48 hours. It is a toxicological tool, not a metabolic modulator.

3. The Metabolic Disruptor: 2-Deoxy-D-Glucose (2-DG)
  • Mechanism: Acts primarily as a glycolysis inhibitor but also interferes with N-glycosylation by mimicking mannose/glucose, depleting the dolichol-linked oligosaccharide pool.

  • Efficacy Profile: Variable. Requires high concentrations (mM range) and causes profound ATP depletion, making it difficult to distinguish between glycosylation defects and starvation effects.

Part 3: Comparative Data Analysis

The following table summarizes experimental expectations for mammalian cell lines (e.g., CHO, HEK293).

FeaturePeracetylated 2-Fluoro-Fucose (2-FF)Tunicamycin2-Deoxy-D-Glucose (2-DG)
Primary Target Fucosyltransferases & GMDGPT (GlcNAc-1-P transferase)Hexokinase & MPI
Specificity High (Only Fucosylation affected)Low (All N-glycans ablated)Low (Glycolysis + Glycans)
Typical Working Conc. 10 – 100 µM0.1 – 5 µg/mL (approx 1-5 µM)1 – 10 mM
Cell Viability (24h) High (>90%)Low (<50% due to ER Stress)Moderate (energy dependent)
Reversibility Yes (Washout restores < 24h)No (Irreversible toxicity often)Yes
Primary Application ADCC enhancement, AFucosylationPositive control for non-glycosylationMetabolic stress studies
Part 4: Visualizing the Pathway Logic

The diagram below illustrates why Fuc-Ac4 (Donor) and 2-FF (Inhibitor) behave differently despite structural similarity.

GlycosylationPathways cluster_denovo De Novo Synthesis Exo_Fuc Exogenous Fuc-Ac4 (Donor) GDP_Fuc GDP-Fucose (Natural Substrate) Exo_Fuc->GDP_Fuc Salvage Pathway (Kinase/PPase) Exo_2FF Exogenous 2-F-Fuc-Ac3 (Inhibitor) GDP_2FF GDP-2F-Fucose (Fake Substrate) Exo_2FF->GDP_2FF Salvage Pathway FUTs Fucosyltransferases (Golgi) GDP_Fuc->FUTs Substrate GMD GMD Enzyme (De Novo Pathway) GDP_2FF->GMD Feedback Inhibition (Allosteric Block) GDP_2FF->FUTs Competitive Inhibition Afuc_Glycoprotein Afucosylated Glycoprotein GMD->GDP_Fuc Synthesis Glycoprotein Fucosylated Glycoprotein FUTs->Glycoprotein Transfer FUTs->Afuc_Glycoprotein Blockade leads to Man GDP-Mannose Man->GMD Conversion

Caption: Figure 1: Divergent Metabolic Fates. Exogenous Fuc-Ac4 feeds the GDP-Fucose pool (Green path), enhancing glycosylation. The fluorinated analog (2-FF) generates a toxic metabolite (GDP-2FF) that shuts down de novo synthesis via GMD inhibition (Red path), resulting in afucosylated proteins.

Part 5: Validated Experimental Protocols

To validate the efficacy of these inhibitors, rely on Lectin Blotting (AAL) rather than general glycan staining, as it specifically detects fucose.

Protocol A: Differential Inhibition Assay (Lectin Blot)

Objective: Distinguish specific fucose inhibition from global N-glycan loss.

  • Cell Seeding: Seed CHO or HEK293 cells at

    
     cells/mL in 6-well plates.
    
  • Treatment Groups:

    • Control (DMSO vehicle).

    • Group A (Specific): 50 µM Peracetylated 2-Fluoro-Fucose (2-FF).

    • Group B (Global): 1 µg/mL Tunicamycin.

    • Group C (Donor Control): 50 µM Fuc-Ac4 (Expect unchanged or slightly elevated signal).

  • Incubation: 72 hours (allows turnover of pre-existing glycoproteins).

  • Lysis: Wash cells 2x with cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Probe 1: Biotinylated Aleuria Aurantia Lectin (AAL) (1:1000)

      
       Streptavidin-HRP. (Detects Fucose).
      
    • Probe 2: Biotinylated Concanavalin A (ConA) . (Detects Mannose/N-glycan core).

  • Interpretation:

    • 2-FF: Loss of AAL signal; ConA signal remains intact (Glycan present, just afucosylated).

    • Tunicamycin:[4][5][6] Loss of BOTH AAL and ConA signals (Total glycan loss).

Protocol B: Quantitative LC-MS Profiling (N-Glycan Release)

Objective: Calculate the exact % of afucosylation.

  • Harvest: Collect 1-5 million cells or 100 µg purified antibody.

  • Denaturation: Heat at 100°C for 10 min with RapiGest or SDS.

  • Release: Treat with PNGase F (1 µL) for 2 hours at 37°C.

  • Labeling: Label released glycans with 2-AB (2-aminobenzamide) or RapiFluor-MS for sensitivity.

  • Cleanup: HILIC SPE cartridge to remove excess label/protein.

  • Analysis: Run on LC-MS (HILIC column).

    • Metric: Calculate "Core Fucosylation Index" =

      
      .
      
    • Success Criteria: 2-FF treatment should reduce this index from >90% (wild type) to <10%.

Part 6: References
  • Rillahan, C. D., et al. (2012). "Global metabolic inhibitors of sialyl- and fucosyltransferases." Nature Chemical Biology. (Establishes the mechanism of peracetylated fluorinated fucose analogs).

  • Okeley, N. M., et al. (2013). "Development of orally active inhibitors of protein fucosylation." Proceedings of the National Academy of Sciences (PNAS). (Comparison of 2-FF vs other analogs).

  • Zhou, Q., et al. (2017). "Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation." Cell Death & Disease. (Demonstrates cellular efficacy and signaling impacts).

  • Allen, A. C., et al. (2021). "Fucosyltransferase-specific inhibition via next generation of fucose mimetics." Scientific Reports. (Discusses specificity vs broad inhibition).

  • Sigma-Aldrich Product Sheet. "1,2,3,4-Tetra-O-acetyl-L-fucopyranose." (Confirmation of chemical structure as donor substrate).

Sources

Validation

Assessing Off-Target Effects of Acetylated Fucose: A Comparative Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide[1][2] Executive Summary: The Double-Edged Sword of Metabolic Labeling Metabolic Oligosaccharide Engineering (MO...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide[1][2]

Executive Summary: The Double-Edged Sword of Metabolic Labeling

Metabolic Oligosaccharide Engineering (MOE) using peracetylated fucose analogs (e.g., Ac4FucAlk, Ac4FucAz) has revolutionized glycan imaging.[1] However, for a Senior Application Scientist, the signal intensity is secondary to signal fidelity .

The core challenge with acetylated fucose reporters is not just "background noise" but active metabolic perturbation .[1] Unlike passive stains, these analogs are bioactive substrates that hijack the fucose salvage pathway.[1] If not validated, what appears to be a "labeled glycan" may actually represent a cell with arrested de novo fucosylation or non-specific protein adducts.[1]

This guide objectively compares the performance of leading fucose analogs, delineates their specific off-target mechanisms, and provides self-validating protocols to ensure your data represents biological reality.[1]

Comparative Analysis: Fucose Analogs & Alternatives

The following table synthesizes performance data across three critical dimensions: Incorporation Efficiency (Signal), Metabolic Toxicity (Perturbation), and Bioorthogonality (Background).[1]

Table 1: Performance Matrix of Fucose Reporters[1]
Reporter StrategyPrimary Analog(s)Incorporation EfficiencyMetabolic ToxicityPathway Perturbation RiskBest Use Case
6-Alkynyl-Fucose (Ac4) 6-Alk-FucModerateLowHigh (Inhibits FX enzyme)Inhibition studies; Proteomic ID (with controls).
7-Alkynyl-Fucose (Ac4) 7-Alk-FucHigh Very LowLowLive cell imaging; Sensitive glycan profiling.
6-Azido-Fucose (Ac4) 6-Az-FucLow to ModerateHigh ModerateApplications where Copper-free click is mandatory.
2-Fluoro-Fucose (Ac4) 2F-FucN/A (Inhibitor)LowTotal Blockade Negative Control ; Fucosylation knockdown.
Chemoenzymatic Labeling GDP-Fuc-Alk + GTsHigh (Surface only)NegligibleNoneCell-surface specific validation; Non-metabolic.

Critical Insight: 6-Alkynyl-Fucose is frequently misused as a passive reporter. It acts as a feedback inhibitor of the de novo pathway enzyme FX (GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase), effectively shutting down native fucose production while labeling. 7-Alkynyl-Fucose bypasses this inhibition, making it the superior choice for physiological imaging.

Mechanistic Grounding: The Fucose Salvage Pathway

To understand off-target effects, we must visualize where these analogs intervene.[1] The diagram below maps the entry of Acetylated Fucose (Ac4Fuc) and the specific inhibition points of 6-Alk-Fuc and 2F-Fuc.[1]

FucoseSalvage cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Ac4Fuc Ac4-Fucose Analog (Permeable) Fuc Free Fucose Analog Ac4Fuc->Fuc Entry & Deacetylation Fuc1P Fucose-1-Phosphate Fuc->Fuc1P Phosphorylation (FucK) GDPFuc GDP-Fucose Analog Fuc1P->GDPFuc Activation (FPGT) FX FX Enzyme (TSTA3) GDPFuc->FX Feedback Inhibition (Major off-target of 6-Alk-Fuc) Glycan Labeled Glycan GDPFuc->Glycan Transfer (FucT) Esterases Non-specific Esterases FucK Fucose Kinase (FucK) FPGT Fucose-1-P Guanylyltransferase GDPMan GDP-Mannose GDPMan->FX FX->GDPFuc De Novo Synthesis FucT Fucosyltransferases (FUTs)

Caption: Figure 1. The Fucose Salvage Pathway.[1][2][3][4][5][6] Ac4Fuc enters passively, but its activated GDP-form can inhibit the de novo synthesis enzyme FX (red line), altering native glycan flux.[1]

Self-Validating Experimental Protocols

A trustworthy experiment includes controls that prove the signal is specific.[1] Do not rely solely on "No-Click" controls.

Protocol A: The "Is it Real?" Competition Assay

This is the gold standard for distinguishing metabolic incorporation from non-specific background (e.g., S-alkylation of cysteines or sticky reagents).[1]

Causality: If the signal is truly metabolic, adding a 100-fold excess of native L-Fucose should outcompete the analog for the salvage pathway enzymes (FucK/FPGT), abolishing the signal.[1] If the signal remains, it is off-target.[1]

Workflow:

  • Seed Cells: Plate cells (e.g., HEK293, CHO) at 50% confluency.[1]

  • Condition Setup:

    • Condition 1 (Test): 50 µM Ac4-Alkynyl-Fucose.

    • Condition 2 (Competition Control): 50 µM Ac4-Alkynyl-Fucose + 5 mM L-Fucose (100x excess).

    • Condition 3 (Background Control): DMSO vehicle only.[1]

  • Incubation: Incubate for 24-48 hours.

  • Labeling: Fix cells and perform CuAAC with an Azide-Fluorophore.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry.[1]

  • Validation Criteria: Condition 2 MFI should be <10% of Condition 1. If Condition 2 retains >30% signal, your reporter is binding non-specifically.[1]

Protocol B: Assessing Metabolic Perturbation (Flux Analysis)

Before claiming a biological phenotype, you must prove the reporter didn't cause it.[1]

Causality: 6-Alk-Fuc inhibits FX.[7][8] To check if your labeling conditions are starving the cell of fucose, use a lectin counter-stain.[1]

Workflow:

  • Labeling: Treat cells with your Fucose analog (e.g., 50 µM) for 48 hours.

  • Counter-Stain: Stain non-permeabilized cells with Aleuria Aurantia Lectin (AAL) conjugated to a fluorophore distinct from your click-label (e.g., AAL-488 vs. Click-594).[1]

  • Rationale: AAL binds total fucosylated glycans (native + analog).[1]

    • Scenario A (Ideal): AAL signal remains constant compared to untreated cells.[1]

    • Scenario B (Perturbation): AAL signal decreases .[1][3] This indicates the analog blocked native fucose production (de novo pathway) more than it labeled the glycans.[1]

Decision Framework: Selecting the Right Tool

Use this logic flow to determine the appropriate experimental design.

SelectionLogic Start Start: Define Goal Goal What is the primary endpoint? Start->Goal Imaging Live/Physiological Imaging Goal->Imaging Visualization Inhibition Fucosylation Knockdown Study Goal->Inhibition Functional Block Proteomics Glycan ID (Mass Spec) Goal->Proteomics Identification Choice1 Use 7-Alkynyl-Fucose (Low Toxicity/Perturbation) Imaging->Choice1 Choice2 Use 2-Fluoro-Fucose (Potent Inhibitor) Inhibition->Choice2 Choice3 Use 6-Alkynyl-Fucose (High Signal, check FX inhibition) Proteomics->Choice3

Caption: Figure 2. Selection logic for fucose analogs based on experimental intent.

References

  • Kizuka, Y., et al. (2016).[1][7] "High-Sensitivity and Low-Toxicity Fucose Probe for Glycan Imaging and Biomarker Discovery." Cell Chemical Biology. Link[1]

    • Key finding: Establishes 7-Alkynyl-Fucose as superior to 6-Alkynyl and 6-Azido variants regarding toxicity and enzyme comp
  • Rillahan, C. D., et al. (2012).[1] "Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome."[1][9] Nature Chemical Biology.[1] Link[1]

    • Key finding: Defines the mechanism of 2-Fluoro-Fucose as a metabolic inhibitor.
  • Zaro, B. W., et al. (2014).[1] "Chemical reporter for visualizing metabolic cross-talk between carbohydrate metabolism and protein modification."[1] ACS Chemical Biology.[1] Link[1]

    • Key finding: Discusses metabolic crosstalk and off-target labeling risks in MOE.
  • Okeley, N. M., et al. (2013).[1] "Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation." Bioconjugate Chemistry. Link

    • Key finding: Demonstrates the use of fucose analogs in drug development contexts.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Acetylated Fucose Incorporation into Glycans

For researchers, scientists, and drug development professionals, the precise modulation and subsequent validation of protein glycosylation are paramount. Fucosylation, a key post-translational modification, plays a criti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise modulation and subsequent validation of protein glycosylation are paramount. Fucosylation, a key post-translational modification, plays a critical role in cellular adhesion, signaling, and immune responses. The ability to introduce modified fucose analogs, such as acetylated fucose, into cellular glycans through metabolic glycoengineering opens up new avenues for research and therapeutic development. However, the successful incorporation of these analogs must be rigorously validated.

This guide provides an in-depth comparison of the primary methodologies used to confirm the incorporation of acetylated fucose into cellular glycoconjugates. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative, referenced science.

The Rationale for Acetylated Fucose Analogs

Before delving into validation, it's crucial to understand why acetylated fucose is used. L-fucose is a hydrophilic sugar, and its direct uptake by cells is often inefficient. To overcome the low membrane permeability of fucose, researchers utilize acylated analogs, such as tetra-O-acetylated fucose (Ac4Fuc).[1][2][3][4][5] These acetyl groups render the sugar more hydrophobic, facilitating its passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases are thought to cleave the acetyl groups, releasing the fucose analog to be utilized by the cell's natural fucose salvage pathway for incorporation into glycans.[1][4][6]

Core Validation Strategies: A Comparative Overview

There are three principal strategies for validating the incorporation of acetylated fucose into glycans, each with its own strengths and weaknesses. The choice of method depends on the specific research question, the required level of detail, and available instrumentation.

  • Metabolic Labeling with Bioorthogonal Reporters and Click Chemistry: A powerful technique for visualizing and detecting modified glycans in live cells and organisms.[7]

  • Lectin and Antibody-Based Methods: Rapid and accessible techniques for assessing general changes in fucosylation.

  • Mass Spectrometry (MS): The gold standard for detailed structural characterization and unambiguous confirmation of incorporation.[8]

The following diagram illustrates the general workflow for a typical metabolic glycoengineering experiment using acetylated fucose.

G cluster_0 Cellular Uptake & Metabolism cluster_1 Glycan Incorporation cluster_2 Validation Methods Ac4Fuc Acetylated Fucose (Ac4Fuc) Cell Cell Membrane Ac4Fuc->Cell Passive Diffusion Fuc_analog Fucose Analog Cell->Fuc_analog Intracellular Esterase Activity GDP_Fuc_analog GDP-Fucose Analog Fuc_analog->GDP_Fuc_analog Salvage Pathway Golgi Golgi Apparatus GDP_Fuc_analog->Golgi Fucosylated_GP Fucosylated Glycoprotein Golgi->Fucosylated_GP Fucosyltransferases Glycoprotein Nascent Glycoprotein Glycoprotein->Golgi MS Mass Spectrometry Fucosylated_GP->MS Lectin Lectin/Antibody Detection Fucosylated_GP->Lectin Click Click Chemistry (if applicable) Fucosylated_GP->Click

Caption: General workflow for acetylated fucose incorporation and validation.

Method 1: Metabolic Labeling with Bioorthogonal Reporters

This elegant approach involves using an acetylated fucose analog that also contains a bioorthogonal chemical reporter, such as an azide or an alkyne group.[9][10][11] These reporters are chemically inert within the cell but can be specifically and efficiently ligated to a complementary probe (e.g., a fluorescent dye or biotin) via "click chemistry".[12][13][14]

Causality and Experimental Choices

This method is chosen for its high sensitivity and its ability to visualize the localization of newly synthesized fucosylated glycans. The use of peracetylated azido-fucose (Ac4FucAz) or alkynyl-fucose (Ac4FucAl) follows the same principle of enhanced cell permeability as Ac4Fuc.[6][9] The subsequent click reaction provides a highly specific covalent bond, minimizing off-target labeling.[12]

Experimental Protocol: Metabolic Labeling and Click Chemistry Detection
  • Metabolic Labeling:

    • Culture cells in complete medium. For untested cell lines, a concentration range of 0 to 250 µM for the acetylated fucose analog is a good starting point, as metabolic incorporation typically plateaus above these concentrations.[1][5]

    • Add the peracetylated alkynyl-fucose (e.g., Ac4FucAl) to the cell culture medium at a final concentration of 20-100 µM.

    • Incubate for 24-72 hours to allow for cellular uptake, metabolic processing, and incorporation into glycans.[5]

  • Cell Harvesting and Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS if intracellular detection is desired.[15]

  • Click Reaction:

    • Prepare a fresh click reaction cocktail. For a 200 µL reaction, combine:

      • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide) to a final concentration of 2-20 µM.

      • 10 µL of 100 mM THPTA ligand.

      • 10 µL of 20 mM CuSO4.

      • 10 µL of 300 mM sodium ascorbate (add last to initiate the reaction).[16]

    • Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells thoroughly with PBS.

  • Analysis:

    • Visualize the labeled cells using fluorescence microscopy or quantify the fluorescence by flow cytometry.

Method 2: Lectin and Antibody-Based Detection

Lectins are carbohydrate-binding proteins that can recognize specific glycan structures, while anti-glycan antibodies offer high specificity for particular glycan epitopes.[17][18] These methods provide a rapid assessment of changes in fucosylation on the cell surface or in protein lysates.

Causality and Experimental Choices

This approach is ideal for high-throughput screening or as a preliminary validation step due to its relative speed and accessibility. Fucose-specific lectins, such as Aleuria aurantia lectin (AAL), which recognizes fucose in various linkages, are commonly used.[4][5] Lectin blotting is analogous to a Western blot but uses a labeled lectin instead of an antibody to probe for fucosylated glycoproteins.[19][20][21][22]

Experimental Protocol: Lectin Blotting
  • Sample Preparation:

    • Culture and treat cells with acetylated fucose as described above.

    • Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer:

    • Separate 2-20 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19][20]

  • Blocking and Lectin Incubation:

    • Block the membrane for 1 hour at room temperature with a blocking buffer such as 3% BSA in TBST. It is crucial to use a non-glycoprotein blocking agent like BSA, as milk proteins can react with lectins.[22]

    • Incubate the membrane with a biotinylated fucose-specific lectin (e.g., AAL) at a concentration of 1-3 µg/mL in blocking buffer for 1-2 hours.[20][22]

  • Detection:

    • Wash the membrane extensively with TBST.

    • Incubate with streptavidin-HRP conjugate (0.1 µg/mL) for 20-60 minutes.[22]

    • Wash again and detect using a chemiluminescent substrate.[19][20] An increase in signal in the treated lanes compared to the control indicates successful fucose incorporation.

Method 3: Mass Spectrometry

Mass spectrometry (MS) is the most powerful and definitive technique for validating the incorporation of acetylated fucose.[8] It provides detailed structural information, including the mass of the incorporated sugar, its location on the glycan, and the specific glycoprotein it modifies.

Causality and Experimental Choices

MS is the method of choice when unambiguous confirmation and detailed structural elucidation are required. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are excellent for profiling released glycans, while Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) provides in-depth structural information and is suitable for quantitative studies.[3][8] The incorporation of an acetylated fucose analog will result in a predictable mass shift in the glycan profile compared to the control, providing direct evidence of its incorporation.[23]

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Protein Glycoprotein Sample Denature Denaturation, Reduction, Alkylation Protein->Denature Digest Tryptic Digestion (for glycopeptides) Denature->Digest Release PNGase F Digestion (N-glycan release) Digest->Release Purify Glycan Purification (e.g., SPE) Release->Purify Label Permethylation or Fluorescent Labeling (Optional) Purify->Label LC LC Separation (e.g., HILIC) Label->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 Ionization (ESI/MALDI) MS2 MS/MS Fragmentation (Structural Elucidation) MS1->MS2 Precursor Selection

Caption: Workflow for N-glycan analysis by mass spectrometry.

Experimental Protocol: N-Glycan Analysis by Mass Spectrometry
  • Glycoprotein Preparation and N-Glycan Release:

    • Isolate glycoproteins from cells treated with acetylated fucose.

    • Denature the proteins, then reduce and alkylate the disulfide bonds.[24][25]

    • Release the N-linked glycans by incubating with the enzyme Peptide-N-Glycosidase F (PNGase F).[24][26]

  • Glycan Purification:

    • Purify the released glycans from peptides and other contaminants using solid-phase extraction (SPE) with a hydrophilic interaction chromatography (HILIC) sorbent.[11]

  • Derivatization (Optional but Recommended):

    • Permethylate the glycans to stabilize sialic acids and improve ionization efficiency in MS.[25]

  • Mass Spectrometry Analysis:

    • MALDI-TOF MS: Mix the purified glycans with a suitable matrix and spot onto a MALDI plate. Acquire mass spectra in positive ion reflectron mode. Look for new peaks corresponding to the mass of native glycans plus the mass of the incorporated fucose analog.[8]

    • LC-ESI-MS/MS: Inject the sample into an LC system with a HILIC column to separate glycan isomers. The eluent is ionized by ESI and analyzed by the mass spectrometer.

      • MS1 Scan: A full scan detects the precursor ions of the glycans.

      • MS2 Scan (Tandem MS): The most abundant precursor ions are selected and fragmented to provide detailed structural information, confirming the identity and linkage of the incorporated fucose analog.[8]

Comparison of Validation Methodologies

FeatureMetabolic Labeling (Click)Lectin/Antibody BlottingMass Spectrometry
Principle Bioorthogonal ligation of a reporter-tagged fucose analog.Binding of lectins or antibodies to fucosylated glycans.Precise mass measurement of glycans or glycopeptides.
Primary Application Visualization, tracking, and enrichment of newly fucosylated glycans.Rapid, semi-quantitative assessment of fucosylation changes.Definitive structural confirmation, isomer separation, and site-specific analysis.
Sensitivity HighModerateVery High
Specificity High (dependent on reporter specificity)Moderate (lectins can have broad specificity)Very High
Throughput ModerateHighLow to Moderate
Required Expertise Moderate (chemistry and cell biology)LowHigh (instrumentation and data analysis)
Cost ModerateLowHigh
Key Advantage Enables in-situ visualization.Accessible and rapid screening.Provides unambiguous structural detail.
Key Limitation Requires synthesis of modified fucose analogs.Indirect evidence; potential for cross-reactivity.Complex sample preparation and data analysis.

Conclusion and Best Practices

Validating the incorporation of acetylated fucose is a critical step in metabolic glycoengineering. The choice of methodology should be guided by the specific research question.

  • For initial screening and high-throughput analysis of fucosylation changes, Lectin Blotting is an excellent starting point.

  • To visualize and track the fate of incorporated fucose analogs within a cellular context, Metabolic Labeling with Click Chemistry is the method of choice.

  • For unambiguous confirmation, detailed structural characterization, and quantitative analysis, Mass Spectrometry is indispensable.

As a best practice, a multi-pronged approach provides the most robust validation. For instance, a positive result from a lectin blot can be followed up with mass spectrometry to confirm the specific glycan structures that have been modified. This layered, self-validating system ensures the scientific integrity of the findings and provides the comprehensive data required by researchers, scientists, and drug development professionals.

References

  • BenchChem. (2025).
  • Dalton, R., et al. (2015). Applying Acylated Fucose Analogues to Metabolic Glycoengineering. Bioengineering, 2(4), 213-234. [Link]

  • Cummings, R. D., & Etzler, M. E. (2009). Antibodies and Lectins in Glycan Analysis. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Creative Biolabs. (n.d.). Anti-Glycan Antibody in Glycosyltransferase and Glycosidase Evaluation.
  • Kizuka, Y., et al. (2016). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. Molecules, 21(11), 1434. [Link]

  • Laughlin, S. T., et al. (2011). Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish. ACS Chemical Biology, 6(5), 455-462. [Link]

  • Laughlin, S. T., et al. (2011). Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish. ACS Chemical Biology, 6(5), 455-462. [Link]

  • Dalton, R., et al. (2015). Applying Acylated Fucose Analogues to Metabolic Glycoengineering. Bioengineering, 2(4), 213-234. [Link]

  • Wang, Z. L., et al. (2019). Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis. Glycobiology, 29(1), 50-61. [Link]

  • Lei, Z., et al. (2023). Verification of N-Linked Glycosylation of Proteins Isolated from Plant or Mammalian Cell Lines Using PNGase Enzyme. Bio-protocol, 13(21), e4821. [Link]

  • Reiding, K. R., et al. (2020). A Matrix-Assisted Laser Desorption/Ionization—Mass Spectrometry Assay for the Relative Quantitation of Antennary Fucosylated N-Glycans in Human Plasma. Frontiers in Chemistry, 8, 131. [Link]

  • Dalton, R., et al. (2015). Applying Acylated Fucose Analogues to Metabolic Glycoengineering. Bioengineering, 2(4), 213-234. [Link]

  • Wang, Z. L., et al. (2019). Detecting Substrate Glycans of Fucosyltransferases with Fluorophore-Conjugated Fucose and Methods for Glycan Electrophoresis. Glycobiology, 29(1), 50-61. [Link]

  • van der Schoot, C. E., et al. (2022). Immunoassay for quantification of antigen-specific IgG fucosylation. EBioMedicine, 81, 104104. [Link]

  • BenchChem. (2025).
  • Kizuka, Y., et al. (2019). Detection and Modulation of Fucosylated Glycans using Fucose Analogs. Trends in Glycoscience and Glycotechnology, 31(179), E33-E39. [Link]

  • Lee, R. T., & Lee, Y. C. (2021). Lectin blotting. In Glycoscience Protocols. Humana Press. [Link]

  • MtoZ Biolabs. (n.d.).
  • Drake, T. J., et al. (2020). New Enzymatic Approach to Distinguish Fucosylation Isomers of N-Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry. Analytical Chemistry, 92(15), 10435-10443. [Link]

  • Wuhrer, M., et al. (2008). Glycomics using mass spectrometry. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(3), 432-439. [Link]

  • Nayak, S., et al. (2021). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. The Journal of Cell Biology, 220(10), e202011158. [Link]

  • Glycoscience Protocols. (n.d.). [Lectin blotting]. GlycoPODv2. [Link]

  • Dalton, R., et al. (2015). Applying Acylated Fucose Analogues to Metabolic Glycoengineering. Bioengineering, 2(4), 213-234. [Link]

  • Jochner, A. M., et al. (2019). Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. Pharmaceuticals, 12(1), 11. [Link]

  • Vector Laboratories. (2022). Lectins Application and Resource Guide. Vectorlabs.com.
  • Lebrilla, C. B., et al. (2019). Determination of the glycoprotein specificity of lectins on cell membranes through oxidative proteomics. Molecular & Cellular Proteomics, 18(1), 133-143. [Link]

  • Hsiao, C. J., et al. (2014). Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step. In Extracellular Signal Transduction. Humana Press. [Link]

  • ResearchGate. (n.d.). Detection of core fucosylation by lectin blot and lectin-based ELISA.
  • Hsiao, C. J., et al. (2017). Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry. Journal of Proteome Research, 16(8), 2847-2858. [Link]

  • Hong, V., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry, 20(10), 1912-1916. [Link]

  • Dalton, R., et al. (2015). Applying Acylated Fucose Analogues to Metabolic Glycoengineering. Bioengineering, 2(4), 213-234. [Link]

  • Interchim. (n.d.).
  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Jenabioscience.com.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides. Rndsystems.com.
  • Vector Laboratories. (n.d.).
  • Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins. Thermofisher.com.
  • Lee, J. Y., et al. (2020). Machine Learning Classifies Core and Outer Fucosylation of N-Glycoproteins Using Mass Spectrometry. Journal of Proteome Research, 19(3), 1118-1127. [Link]

  • Jochner, A. M., et al. (2019). Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. Pharmaceuticals, 12(1), 11. [Link]

  • Gualerzi, A., et al. (2021). Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx. Journal of Medicinal Chemistry, 64(19), 14247-14265. [Link]

  • O'Brien, T., et al. (2012). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. ACS Chemical Biology, 7(4), 703-712. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
Reactant of Route 2
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
© Copyright 2026 BenchChem. All Rights Reserved.